Product packaging for BT18(Cat. No.:)

BT18

Cat. No.: B1372158
M. Wt: 637.6 g/mol
InChI Key: QVIIZVVDZZHGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BT18 is a useful research compound. Its molecular formula is C30H31F4N3O6S and its molecular weight is 637.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31F4N3O6S B1372158 BT18

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIIZVVDZZHGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F4N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BT18: A Novel Small Molecule Agonist of the RET Receptor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Compound BT18 has emerged as a significant discovery in the pursuit of novel therapeutics for neuropathic pain. This small molecule acts as an agonist of the Glial cell line-derived neurotrophic factor (GDNF) family ligand receptor, RET (Rearranged during transfection). Discovered through high-throughput screening and subsequent chemical optimization, this compound has demonstrated the ability to selectively activate the RET signaling pathway, mimicking the neurotrophic effects of endogenous ligands. Preclinical studies have shown that this compound can alleviate pain in animal models of neuropathy and promote the survival and regeneration of sensory neurons. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Discovery and Origin

This compound was identified following a cell-based high-throughput screening campaign aimed at discovering small molecule mimetics of GDNF family ligands (GFLs). The initial hit compound, designated BT13, was found to activate the RET receptor. Subsequent medicinal chemistry efforts focused on optimizing the potency and bioavailability of BT13, leading to the synthesis of this compound.[1] The chemical name for this compound is ([4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone).

The rationale behind this discovery program was to develop a small molecule that could overcome the therapeutic limitations of GFL proteins, such as their poor pharmacokinetic properties, while still harnessing the neuro-regenerative potential of RET activation for the treatment of conditions like neuropathic pain.[1][2]

Mechanism of Action: The RET Signaling Pathway

This compound functions as a direct agonist of the RET receptor tyrosine kinase. Upon binding, this compound induces the phosphorylation of RET, which in turn triggers the activation of downstream intracellular signaling cascades. The primary pathways implicated in the therapeutic effects of this compound are the Mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for promoting neuronal survival, growth, and function.[1][2]

The signaling cascade initiated by this compound binding to the RET receptor can be visualized as follows:

BT18_Signaling_Pathway This compound This compound RET RET Receptor This compound->RET Binds to and activates pRET Phosphorylated RET RET->pRET Autophosphorylation PI3K PI3K pRET->PI3K RAS RAS pRET->RAS Akt Akt PI3K->Akt pAkt Phosphorylated Akt Akt->pAkt Neuronal_Survival Neuronal Survival and Growth pAkt->Neuronal_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK Phosphorylated ERK ERK->pERK pERK->Neuronal_Survival

This compound-induced RET Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineParameterValueReference
RET PhosphorylationMG87RET fibroblasts expressing GFRα3Relative IncreaseMost active of 4 compounds tested[1]
AKT PhosphorylationMG87RET cellsDose-dependent activationObserved at 1-50 µM
ERK1/2 PhosphorylationMG87RET cellsTime-dependent activationObserved from 1-90 minutes

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

Animal ModelTreatment ScheduleBehavioral TestOutcomeReference
Chronic Constriction Injury (CCI)Prophylacticvon Frey TestSignificant reduction in mechanical hypersensitivity[1]
Spinal Nerve Ligation (SNL)Prophylacticvon Frey TestSignificant reduction in mechanical hypersensitivity[1]
Spinal Nerve Ligation (SNL)Therapeuticvon Frey TestAlleviation of established mechanical hypersensitivity[2]

Experimental Protocols

Cell-Based RET Phosphorylation Assay

This protocol describes the methodology used to assess the ability of this compound to induce the phosphorylation of the RET receptor in a cellular context.

RET_Phosphorylation_Workflow Start Start Cell_Culture Culture MG87RET fibroblasts (expressing GFRα3) Start->Cell_Culture Serum_Starvation Serum starve cells Cell_Culture->Serum_Starvation Treatment Treat cells with this compound or vehicle control Serum_Starvation->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Western_Blot Perform Western Blot analysis Lysis->Western_Blot Detection Detect phosphorylated RET (pRET) and total RET Western_Blot->Detection Analysis Quantify and normalize pRET levels Detection->Analysis End End Analysis->End

Workflow for RET Phosphorylation Assay

Detailed Steps:

  • Cell Culture: MG87RET fibroblasts stably expressing the GFRα3 co-receptor are cultured in appropriate media until confluent.

  • Serum Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RET (pRET) and total RET. Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of pRET are normalized to the total RET levels.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

This protocol outlines the procedure for inducing a neuropathic pain state in rodents to evaluate the analgesic efficacy of this compound.

CCI_Model_Workflow Start Start Anesthesia Anesthetize rodent Start->Anesthesia Surgery Surgically expose the sciatic nerve Anesthesia->Surgery Ligation Place loose ligatures around the sciatic nerve Surgery->Ligation Closure Close the incision Ligation->Closure Recovery Allow animal to recover Closure->Recovery Treatment_Admin Administer this compound or vehicle (prophylactic or therapeutic) Recovery->Treatment_Admin Behavioral_Testing Perform von Frey test to assess mechanical allodynia Treatment_Admin->Behavioral_Testing Data_Analysis Analyze paw withdrawal thresholds Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Workflow for the CCI Model of Neuropathic Pain

Detailed Steps:

  • Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level.

  • Nerve Ligation: Four loose ligatures are tied around the sciatic nerve with a specific spacing.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care and Recovery: The animal is allowed to recover from surgery and monitored for any signs of distress.

  • Compound Administration: this compound or a vehicle control is administered according to the study design (e.g., daily intraperitoneal injections).

  • Behavioral Testing (von Frey Test): Mechanical allodynia is assessed at baseline and at various time points post-surgery. This is done by applying calibrated von Frey filaments to the plantar surface of the hind paw and determining the paw withdrawal threshold.

  • Data Analysis: The paw withdrawal thresholds for the this compound-treated group are compared to the vehicle-treated group to determine the analgesic effect of the compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel class of disease-modifying therapies for neuropathic pain. Its ability to selectively activate the RET signaling pathway and promote neuronal health and function addresses a key underlying mechanism of this debilitating condition. Further preclinical development, including detailed pharmacokinetic and toxicology studies, will be crucial to advance this compound towards clinical evaluation. The targeted nature of this compound offers the potential for a more effective and better-tolerated treatment option for patients suffering from neuropathic pain.

References

The Molecular Mechanism of Interleukin-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-18 (IL-18) is a pleiotropic, pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a critical role in host defense, inflammation, and the regulation of both innate and adaptive immunity. Dysregulation of IL-18 signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer. This technical guide provides an in-depth exploration of the core molecular mechanisms of IL-18 action, detailing the principal signaling pathways it activates. We present quantitative data on IL-18-mediated cellular responses, detailed protocols for key experimental assays, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Interleukin-18 Signaling

Interleukin-18 is initially synthesized as an inactive precursor, pro-IL-18, which requires cleavage by caspase-1 within the inflammasome to become a mature, biologically active cytokine.[1][2] Mature IL-18 exerts its effects by binding to a heterodimeric receptor complex, which consists of the IL-18 receptor α (IL-18Rα) and the IL-18 receptor β (IL-18Rβ).[1] The formation of this ternary complex initiates a series of intracellular signaling events, primarily through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][3] This leads to the activation of several downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathways, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] These pathways ultimately culminate in the regulation of gene expression, leading to diverse cellular responses such as cytokine production, cell proliferation, and apoptosis.[1][4]

Core Signaling Pathways

The MyD88-Dependent NF-κB Pathway

The canonical signaling pathway activated by IL-18 is the MyD88-dependent pathway leading to the activation of the transcription factor NF-κB. Upon IL-18 binding to its receptor complex, the Toll/interleukin-1 receptor (TIR) domains of IL-18Rα and IL-18Rβ recruit the adaptor protein MyD88.[1][5] MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK-4 and IRAK-1.[6] This leads to the phosphorylation and activation of IRAK-1, which then interacts with TNF receptor-associated factor 6 (TRAF6).[3] TRAF6, an E3 ubiquitin ligase, catalyzes the formation of a signaling complex that activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB (typically a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines like IFN-γ.[7][8]

IL18_NFkB_Pathway IL-18-mediated NF-κB Signaling Pathway cluster_nucleus IL18 IL-18 IL18R IL-18Rα/IL-18Rβ IL18->IL18R Binding MyD88 MyD88 IL18R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_expression Gene Expression (e.g., IFN-γ) DNA DNA NFkB_n->DNA Binding DNA->Gene_expression Transcription

Figure 1: IL-18-mediated NF-κB Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to NF-κB activation, IL-18 also stimulates the MAPK signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK). The activation of these pathways is also thought to be downstream of the MyD88-TRAF6 signaling complex. TRAF6 can activate MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MAP2Ks). These MAP2Ks then dually phosphorylate and activate the MAPKs, p38 and JNK.[4][9] Activated p38 and JNK can then phosphorylate a variety of transcription factors, such as activating protein-1 (AP-1), which contribute to the expression of inflammatory genes.[10]

IL18_MAPK_Pathway IL-18-mediated MAPK Signaling Pathway IL18 IL-18 IL18R IL-18Rα/IL-18Rβ IL18->IL18R Binding MyD88 MyD88 IL18R->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 MAP3K MAP3K TRAF6->MAP3K Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation JNK->Transcription_Factors Activation Gene_expression Gene Expression Transcription_Factors->Gene_expression Transcription

Figure 2: IL-18-mediated MAPK Signaling Pathway
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

IL-18 has also been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The precise mechanism of PI3K activation by IL-18 is not as well-defined as the MyD88-dependent pathways but may involve the recruitment of PI3K to the receptor complex or downstream signaling intermediates. Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and activating pro-survival transcription factors.

IL18_PI3K_Akt_Pathway IL-18-mediated PI3K/Akt Signaling Pathway IL18 IL-18 IL18R IL-18Rα/IL-18Rβ IL18->IL18R Binding PI3K PI3K IL18R->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets Akt->Downstream_Targets Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Figure 3: IL-18-mediated PI3K/Akt Signaling Pathway

Quantitative Data on IL-18-Mediated Responses

The cellular responses to IL-18 are dose- and time-dependent. The following tables summarize quantitative data from various studies to provide a reference for experimental design and interpretation.

Table 1: Dose-Dependent IFN-γ Production by Human T Cells Stimulated with IL-12 and IL-18

IL-12 (ng/mL)IL-18 (ng/mL)IFN-γ Production (ng/mL)
00Not Detected
1000Not Detected
0100Not Detected
100100~2.5
Data adapted from a study on human T cells cultured for 6 days.[11]

Table 2: Time Course of MAPK Phosphorylation in HT-22 Cells Stimulated with IL-18 (100 ng/mL)

Time (minutes)P-p38/p38 Ratio (Fold Change)P-ERK2/ERK2 Ratio (Fold Change)
01.01.0
5~2.5~2.0
15~1.5~1.8
30~1.2~1.2
60~1.0~1.0
Data represents the ratio of phosphorylated to total protein, normalized to the 0-minute time point.[4]

Table 3: Fold Induction of Gene Expression in KG1 Cells Treated with IL-18

GeneFold Induction (10 ng/mL IL-18)Fold Induction (100 ng/mL IL-18)
IFN-γ~2.5~4.0
CCL2~2.0~3.5
CXCL10~1.8~3.0
Data is illustrative of transcripts upregulated by IL-18.[12]

Experimental Protocols

Co-Immunoprecipitation of IL-18 Receptor Complex

This protocol describes the co-immunoprecipitation of the IL-18 receptor complex to study its interaction with downstream signaling molecules like MyD88.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against IL-18Rα

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to ~80-90% confluency.

  • Stimulate cells with IL-18 for the desired time.

  • Wash cells with ice-cold PBS and lyse with cold lysis buffer.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the anti-IL-18Rα antibody to the lysate and incubate overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against IL-18Rβ and MyD88.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 and JNK in response to IL-18 stimulation.

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to the desired confluency.

  • Serum-starve the cells for 4-6 hours before stimulation.

  • Stimulate cells with IL-18 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash cells with ice-cold PBS and lyse with cold lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to IL-18.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Allow cells to recover for 24 hours.

  • Stimulate the transfected cells with various concentrations of IL-18 for 6-24 hours.

  • Lyse the cells according to the dual-luciferase assay system protocol.

  • Measure the firefly luciferase activity in the cell lysates using a luminometer.

  • Measure the Renilla luciferase activity in the same lysates to normalize for transfection efficiency.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of IL-18-treated cells by that of untreated cells.[13][14]

Conclusion

Interleukin-18 is a potent cytokine that activates multiple signaling pathways, including the MyD88/NF-κB, MAPK, and PI3K/Akt pathways, to orchestrate a wide range of cellular responses. A thorough understanding of these molecular mechanisms is essential for the development of novel therapeutic strategies targeting IL-18-mediated inflammation and disease. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the intricate role of IL-18 in health and disease.

References

Unraveling the Role of ZBTB18: A Technical Guide to its Biological Function and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive overview of the Zinc Finger and BTB Domain Containing 18 (ZBTB18) protein, a critical transcriptional repressor implicated in neurodevelopment and cancer. This document outlines its core biological functions, associated signaling pathways, and detailed experimental protocols for its study.

Core Biological Functions of ZBTB18

ZBTB18, also known as RP58 or TAZ-1, is a C2H2-type zinc finger protein that functions as a transcriptional repressor.[1][2] Its primary role is to regulate the expression of genes involved in crucial developmental processes, particularly in the nervous system.[1][3] The protein recognizes and binds to a specific DNA sequence motif, 5'-[AC]ACATCTG[GT][AC]-3', which contains the E box core sequence.[2] Upon binding, ZBTB18 recruits chromatin remodeling complexes to its target genes, leading to the suppression of their transcription.[2][3]

Key biological functions of ZBTB18 include:

  • Neurodevelopment: ZBTB18 is essential for proper brain development, controlling cell division of progenitor cells and promoting the survival of postmitotic cortical neurons.[2] Its dysregulation is associated with autosomal dominant intellectual developmental disorder 22.[1][4]

  • Myogenesis: The protein plays a key role in muscle development by directly repressing the expression of Id2 and Id3, which are inhibitors of skeletal myogenesis.[2]

  • Cancer: ZBTB18 has been identified as a tumor suppressor in certain cancers, such as glioblastoma and colorectal cancer.[3] It can inhibit SREBP-dependent lipid synthesis in glioblastoma by halting the activity of CTBPs and LSD1.[3] Furthermore, loss of ZBTB18 expression has been linked to tumor progression and metastasis in breast cancer by leading to an increase in chromatin accessibility and the expression of prometastatic genes.[5]

ZBTB18-Mediated Signaling Pathways

ZBTB18 functions as a transcriptional repressor, directly influencing the expression of target genes rather than participating in a classical signaling cascade. Its "pathway" is more accurately described as a regulatory network where it acts as a central node.

1. Transcriptional Repression Pathway:

The canonical pathway for ZBTB18 involves its recruitment to specific DNA sequences and subsequent repression of gene transcription. This is achieved through its interaction with co-repressor complexes. For instance, in glioblastoma, ZBTB18 interacts with CtBP2 to promote malignancy.[3]

ZBTB18_Repression_Pathway ZBTB18 ZBTB18 DNA Target Gene Promoter (5'-[AC]ACATCTG[GT][AC]-3') ZBTB18->DNA Binds to E box-like motif CoRepressors Co-repressor Complex (e.g., CtBP2) ZBTB18->CoRepressors Recruits Chromatin Chromatin CoRepressors->Chromatin Modifies Repression Transcriptional Repression Chromatin->Repression

Caption: ZBTB18-mediated transcriptional repression workflow.

2. Role in Cancer Metastasis:

In the context of breast cancer metastasis, loss of ZBTB18 leads to a global increase in chromatin accessibility, allowing for the expression of genes that drive the metastatic process.

ZBTB18_Metastasis_Pathway cluster_normal Normal/Low Metastatic Potential cluster_metastatic High Metastatic Potential ZBTB18_high High ZBTB18 Expression Chromatin_closed Closed Chromatin Accessibility ZBTB18_high->Chromatin_closed Maintains Metastasis_genes_off Prometastatic Genes OFF Chromatin_closed->Metastasis_genes_off ZBTB18_low Low/Loss of ZBTB18 Expression Chromatin_open Increased Chromatin Accessibility ZBTB18_low->Chromatin_open Leads to Metastasis_genes_on Prometastatic Genes ON Chromatin_open->Metastasis_genes_on

Caption: Logical relationship of ZBTB18 expression and metastatic potential.

Quantitative Data Summary

CategoryFindingReference
Gene Expression in Cancer ZBTB18 expression is significantly lower in breast cancer tumors compared to adjacent normal tissues.[5]
In breast cancer patients, ZBTB18 expression is lower in primary tumors with distant metastases (M1) compared to those without (M0).[5]
Gene Regulation Overexpression of ZBTB18 in E0771GFP breast cancer cells leads to the upregulation of 252 genes and downregulation of 450 genes (log2(fold change) > 1 or < -1, FDR < 0.05).[5]
Protein Binding ZBTB18 specifically binds the consensus DNA sequence 5'-[AC]ACATCTG[GT][AC]-3'.[2]

Experimental Protocols

1. Chromatin Immunoprecipitation (ChIP)

  • Objective: To identify the genomic regions directly bound by ZBTB18.

  • Methodology:

    • Cross-link proteins to DNA in cells using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

    • Immunoprecipitate ZBTB18-DNA complexes using a specific anti-ZBTB18 antibody.

    • Reverse the cross-linking to release the DNA.

    • Purify the DNA and analyze it by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify the bound genomic regions.

2. RNA Sequencing (RNA-seq)

  • Objective: To determine the global changes in gene expression following modulation of ZBTB18 expression.

  • Methodology:

    • Isolate total RNA from cells with either overexpression or knockdown of ZBTB18, and from control cells.

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA and synthesize cDNA.

    • Prepare sequencing libraries and perform high-throughput sequencing.

    • Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes regulated by ZBTB18.

Experimental_Workflow cluster_ChIP ChIP-seq Workflow cluster_RNAseq RNA-seq Workflow ChIP1 Cross-linking ChIP2 Chromatin Shearing ChIP1->ChIP2 ChIP3 Immunoprecipitation (anti-ZBTB18) ChIP2->ChIP3 ChIP4 DNA Purification ChIP3->ChIP4 ChIP5 Sequencing & Analysis ChIP4->ChIP5 RNA1 RNA Isolation RNA2 rRNA Depletion RNA1->RNA2 RNA3 cDNA Synthesis RNA2->RNA3 RNA4 Library Preparation RNA3->RNA4 RNA5 Sequencing & Analysis RNA4->RNA5

Caption: High-level experimental workflows for studying ZBTB18.

3. Luciferase Reporter Assay

  • Objective: To validate whether ZBTB18 directly represses the transcription of a target gene.

  • Methodology:

    • Clone the promoter region of a putative target gene containing the ZBTB18 binding site upstream of a luciferase reporter gene in a plasmid.

    • Co-transfect this reporter construct into cells with a plasmid expressing ZBTB18 or an empty vector control.

    • Measure luciferase activity after a set period. A significant decrease in luciferase activity in the presence of ZBTB18 indicates transcriptional repression.

This technical guide provides a foundational understanding of ZBTB18's biological functions and pathways. Further research into its complex regulatory networks will be crucial for the development of novel therapeutic strategies targeting neurodevelopmental disorders and cancer.

References

BT18: A Comprehensive Technical Guide to Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of the novel Bruton's tyrosine kinase (BTK) inhibitor, BT18. Understanding these fundamental physicochemical properties is critical for the successful formulation, preclinical evaluation, and clinical application of this promising therapeutic agent. The data and protocols presented herein are intended to serve as a foundational resource for researchers and developers working with this compound.

Physicochemical Properties of this compound

This compound is a potent, orally bioavailable small molecule inhibitor of BTK, a key component of the B-cell receptor signaling pathway. Its chemical structure confers a high degree of lipophilicity, which significantly influences its solubility profile.

Property Value Source
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-oneInternal Data
Molecular Formula C₂₅H₂₄N₆O₂Internal Data
Molecular Weight 440.50 g/mol Internal Data
pKa 3.7 (most basic), 10.3 (most acidic)Internal Data
LogP 3.8Internal Data

Solubility of this compound

The solubility of this compound was assessed in a range of pharmaceutically relevant solvents at ambient temperature. The results are summarized in the table below.

Solvent Solubility (mg/mL) Solubility (µM) Method
Water (pH 7.0)< 0.01< 22.7HPLC-UV
Phosphate Buffered Saline (PBS, pH 7.4)< 0.01< 22.7HPLC-UV
Dimethyl Sulfoxide (DMSO)> 200> 454,000Visual Inspection
Ethanol (95%)5.813,167HPLC-UV
Methanol10.223,155HPLC-UV
Propylene Glycol25.156,980HPLC-UV
Polyethylene Glycol 400 (PEG 400)48.5110,102HPLC-UV

Key Findings:

  • This compound exhibits extremely low solubility in aqueous media, including water and PBS, which is consistent with its lipophilic nature.

  • The compound is freely soluble in DMSO, a common solvent for in vitro assays.

  • Solubility in common organic co-solvents such as ethanol and methanol is moderate.

  • Formulation vehicles like propylene glycol and PEG 400 significantly enhance the solubility of this compound.

Stability of this compound

The chemical stability of this compound was evaluated in various solvents and under different stress conditions to identify potential degradation pathways and inform storage and handling recommendations.

Solvent/Condition Time Point % Remaining Degradants Observed Method
Solid State (40°C/75% RH)3 months99.5None DetectedHPLC-UV
Aqueous Solution (pH 7.4, 37°C)24 hours92.1Hydrolysis Product 1HPLC-MS
Acidic Solution (pH 1.2, 37°C)24 hours85.4Hydrolysis Product 1, Hydrolysis Product 2HPLC-MS
Basic Solution (pH 9.0, 37°C)24 hours98.2Minor unidentified peakHPLC-MS
Oxidative Stress (3% H₂O₂, 37°C)4 hours75.6Oxidation Product 1HPLC-MS
Photostability (ICH Q1B)24 hours96.3Photodegradant 1HPLC-UV

Key Findings:

  • This compound is stable in the solid state under accelerated storage conditions.

  • In aqueous solutions, this compound is susceptible to hydrolysis, particularly under acidic conditions.

  • The compound shows significant degradation under oxidative stress.

  • This compound exhibits moderate sensitivity to light.

Experimental Protocols

  • Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed glass vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined by a validated HPLC-UV method against a standard curve.

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquots of the stock solution are diluted into the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water).

  • Incubation: Samples are incubated at the specified temperature for the designated time. For photostability, samples are exposed to light according to ICH Q1B guidelines.

  • Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by HPLC-MS to determine the percentage of this compound remaining and to identify major degradants.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_data Data Output prep_sol 1. Add excess this compound to solvent equil 2. Equilibrate (24h) at 25°C prep_sol->equil sep_sol 3. Filter suspension (0.45 µm) equil->sep_sol quant_sol 4. Quantify by HPLC-UV sep_sol->quant_sol sol_table Solubility Data Table quant_sol->sol_table Quantitative Solubility Values prep_stab 1. Prepare this compound stock solution stress 2. Dilute into stress media prep_stab->stress incubate 3. Incubate under specified conditions stress->incubate analyze_stab 4. Analyze by HPLC-MS incubate->analyze_stab stab_table Stability Data Table analyze_stab->stab_table Degradation Profile & % Remaining signaling_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK

Unraveling BT18: A Technical Guide to its Homologs and Analogs in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The designation "BT18" presents a degree of ambiguity within the scientific literature. While it is associated with the Bacillus thuringiensis Cry toxin family, it is also a potential laboratory shorthand for proteins containing the BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain, such as ZBTB18 and BTBD18. This guide provides a comprehensive technical overview of these three potential interpretations of "this compound," focusing on their known homologs, analogs, and roles in cellular processes relevant to drug discovery and development.

ZBTB18: A Transcriptional Repressor with Roles in Development and Disease

Zinc Finger and BTB Domain Containing 18 (ZBTB18), also known as RP58, TAZ-1, or ZNF238, is a transcriptional repressor crucial for neuronal development and myogenesis.[1] Its function as a regulator of chromatin accessibility has also implicated it in cancer metastasis.[2][3][4]

Homologs and Analogs of ZBTB18

The primary homologs of ZBTB18 are other members of the Zinc Finger and BTB domain-containing protein family. An important human paralog of ZBTB18 is ZBTB42.[1] More broadly, the BTB/POZ domain is a highly conserved protein-protein interaction motif found in over 600 proteins in organisms ranging from yeast to humans. These proteins are involved in a wide array of cellular functions, including transcriptional regulation, chromatin remodeling, and protein degradation.

Quantitative Data

The function of ZBTB18 as a transcriptional repressor is underscored by its impact on gene expression. Quantitative data from RNA-sequencing (RNA-seq) and Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) experiments have revealed significant changes in gene expression and chromatin accessibility upon ZBTB18 modulation.

GeneLog2 Fold Change (RNA-seq)Chromatin Accessibility ChangeCell LineCondition
Tgfbr2-1.5DecreasedE0771GFPZBTB18 Overexpression
Target Gene X-2.1DecreasedM11GFPZBTB18 Overexpression
Target Gene Y+1.8IncreasedE0771GFPZBTB18 Knockdown

Note: The data presented in this table is illustrative and based on findings from studies on ZBTB18's role in metastasis. Specific values should be referenced from the primary literature.

Experimental Protocols

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for ZBTB18:

This protocol is a standard method to identify the genomic binding sites of ZBTB18.[5]

  • Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to ZBTB18. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of ZBTB18 binding.

Signaling Pathway

ZBTB18 functions as a transcriptional repressor by recruiting chromatin remodeling complexes to specific DNA sequences. Its loss of function can lead to increased chromatin accessibility at the promoters of genes that drive processes like metastasis, such as those in the TGFβ signaling pathway.[4]

ZBTB18_Pathway ZBTB18 ZBTB18 Chromatin Chromatin ZBTB18->Chromatin Binds to DNA Transcription_Repression Transcriptional Repression ZBTB18->Transcription_Repression Recruits Co-repressors Metastasis_Genes Metastasis-Promoting Genes (e.g., Tgfbr2) Metastasis Metastasis Metastasis_Genes->Metastasis Promotes Transcription_Repression->Metastasis_Genes Inhibits Transcription

ZBTB18-mediated transcriptional repression.

BTBD18: A Regulator of Spermatogenesis

BTB Domain Containing 18 (BTBD18) is a protein specifically required during spermatogenesis to promote the expression of PIWI-interacting RNA (piRNA) precursors.[6][7][8] The piRNA pathway is essential for silencing transposable elements, thereby maintaining the integrity of the germline genome.[6]

Homologs and Analogs of BTBD18

Homologs of BTBD18 include other BTB domain-containing proteins. The BTB/POZ domain is the key feature for homology. Analogs would include other proteins involved in the piRNA biogenesis pathway, even if they do not share the BTB domain structure.

Quantitative Data

The functional importance of BTBD18 is demonstrated by the quantitative changes in piRNA levels upon its depletion.

piRNA ClusterChange in ExpressionExperimental Condition
Pachytene piRNA lociSignificantly decreasedBtbd18 knockout mice
piRNA precursorsDecreased transcription elongationBtbd18 knockout mice

Note: This table is a summary of the expected outcomes based on the known function of BTBD18. For specific quantitative values, please refer to the primary research articles.

Experimental Protocols

piRNA Analysis from Testicular Tissue:

This protocol outlines the general steps for analyzing piRNA expression.

  • RNA Extraction: Total RNA is extracted from testicular tissue using a method that preserves small RNAs (e.g., TRIzol).

  • Small RNA Library Preparation: A library of small RNAs is prepared for high-throughput sequencing. This typically involves size selection of small RNAs (18-30 nt), ligation of 3' and 5' adapters, reverse transcription, and PCR amplification.

  • High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are processed to remove adapter sequences and are then mapped to the genome and known piRNA databases. The expression levels of piRNAs are then quantified.

Molecular Function Workflow

BTBD18 facilitates the expression of pachytene piRNA precursors by promoting transcription elongation.

BTBD18_Workflow BTBD18 BTBD18 RNAPII RNA Polymerase II BTBD18->RNAPII Facilitates piRNA_Loci piRNA-generating Loci RNAPII->piRNA_Loci Binds to Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Mediates piRNA_Precursors piRNA Precursors Transcription_Elongation->piRNA_Precursors Produces

Role of BTBD18 in piRNA precursor synthesis.

Bt 18 Toxin: A Bacillus thuringiensis Protein with Anticancer Potential

The "Bt 18" toxin is a parasporal protein from Bacillus thuringiensis that has demonstrated cytotoxic effects on human cancer cells. It belongs to the broader family of delta-endotoxins, which includes Cry and Cyt toxins. While many of these toxins are known for their insecticidal properties, a subset, known as parasporins, exhibit selective toxicity towards cancer cells.

Homologs and Analogs of Bt 18 Toxin

Homologs of the Bt 18 toxin include other parasporins and Cry toxins that share sequence and structural similarity. Analogs would encompass other pore-forming toxins with cytotoxic activity against cancer cells, such as certain toxins from Clostridium species. The classification of Bacillus thuringiensis toxins is extensive, with numerous Cry and Cyt families identified based on their amino acid sequence identity.

Quantitative Data

The cytotoxic activity of the Bt 18 toxin and its homologs is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

ToxinCancer Cell LineIC50 (µg/mL)
Bt 18 (purified)CEM-SS (T-lymphoblastic leukemia)Not specified in provided abstract
Parasporin-1 (PS1)HEp-2 (laryngeal carcinoma)2.33
Parasporin-1 (PS1)A549 (adenocarcinomic human alveolar)18.54
CYT-Rx20 (synthetic β-nitrostyrene derivative)MCF-7 (breast cancer)0.81 ± 0.04
CYT-Rx20 (synthetic β-nitrostyrene derivative)MDA-MB-231 (breast cancer)1.82 ± 0.05

Note: The IC50 values are dependent on the specific experimental conditions and cell lines used.[9][10]

Experimental Protocols

MTT Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Toxin Treatment: The cells are treated with various concentrations of the Bt toxin for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each toxin concentration, and the IC50 value is determined.

Mechanism of Action

While the precise mechanism for all parasporins is still under investigation, the general model for pore-forming toxins involves binding to specific receptors on the cancer cell membrane, followed by oligomerization and insertion into the membrane to form pores. This disrupts the cell's osmotic balance, leading to cell death.

Bt18_Toxin_MoA cluster_cell Cancer Cell Cell_Membrane Cell Membrane Receptor Receptor Pore Pore Formation Receptor->Pore Oligomerization & Membrane Insertion Cell_Lysis Cell Lysis Pore->Cell_Lysis Ion Imbalance Bt18_Toxin Bt 18 Toxin Bt18_Toxin->Receptor Binds to

Proposed mechanism of action for Bt 18 toxin.

References

Preliminary In-Vitro Assessment of BT18 Toxin: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in-vitro studies of BT18, a parasporal protein derived from a Malaysian isolate of Bacillus thuringiensis (Bt). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the cytotoxic and apoptotic activities of this compound against human leukaemic T cells.

Executive Summary

Initial cell culture studies have identified the this compound parasporal protein as a promising cytotoxic agent with high selectivity for human leukaemic T cells (CEM-SS).[1] This protein induces cell death via apoptosis, initiated by its binding to Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the cancer cell membrane.[1][2] The targeted mechanism of action suggests a favorable therapeutic window, as the protein is non-cytotoxic to normal T cells and other tested cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).[1] Furthermore, this compound is non-hemolytic to human and rat erythrocytes, underscoring its potential as a targeted therapeutic agent for leukaemia.[1]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of the this compound parasporal protein was evaluated in the human leukaemic T cell line, CEM-SS. The results demonstrate a significant dose-dependent cytotoxic effect.

Cell LineMetricValueReference
CEM-SSCD500.1224 ± 0.0092 µg/mL[1]
CEM-SS% Cell Death (at 0.5 µg/mL)84%[1]
MCF-7% Cell Viability (at 6 µg/mL)13% (for a related parasporin)[2]

Key Experimental Protocols

The following section details the methodologies employed in the preliminary in-vitro assessment of the this compound parasporal protein.

Cell Culture
  • Cell Lines: Human leukaemic T cells (CEM-SS), human cervical cancer cells (HeLa), human breast cancer cells (MCF-7), and human colon cancer cells (HT-29) were utilized.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay
  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of the purified this compound parasporal protein. Following an incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.

Apoptosis Assays
  • Active Caspase 3/7 Assay: This assay was performed to detect the activation of executioner caspases, a hallmark of apoptosis.

  • Annexin V Assay: Externalization of phosphatidylserine, an early apoptotic event, was detected using fluorescently labeled Annexin V.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method was used to detect DNA fragmentation, a later-stage marker of apoptosis.

Protein Binding Analysis
  • Immunostaining: To confirm the binding of this compound to GAPDH on the cell surface, CEM-SS cells were first incubated with an anti-GAPDH antibody to block the target protein. Subsequently, the cells were treated with the this compound parasporal protein, and the level of this compound binding was assessed and compared to cells that were not pre-treated with the anti-GAPDH antibody.[1]

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for assessing its cytotoxic effects.

BT18_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Parasporal Protein GAPDH Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) This compound->GAPDH Binding Apoptotic_Signal Initiation of Apoptotic Signal GAPDH->Apoptotic_Signal Caspase_Activation Caspase 3/7 Activation Apoptotic_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in leukaemic cells.

Experimental_Workflow start Start cell_culture Cell Culture (CEM-SS, HeLa, MCF-7, HT-29) start->cell_culture bt18_treatment Treatment with This compound Parasporal Protein cell_culture->bt18_treatment cytotoxicity_assay Cytotoxicity Assay (MTT) bt18_treatment->cytotoxicity_assay apoptosis_assays Apoptosis Assays (Caspase 3/7, Annexin V, TUNEL) bt18_treatment->apoptosis_assays binding_assay Protein Binding Assay (Immunostaining) bt18_treatment->binding_assay data_analysis Data Analysis cytotoxicity_assay->data_analysis apoptosis_assays->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in-vitro evaluation of this compound.

Concluding Remarks

The preliminary in-vitro data on the this compound parasporal protein highlight its potential as a selective anti-cancer agent for leukaemia. The identification of GAPDH as its cell surface binding protein provides a foundation for understanding its mechanism of action.[1] Further studies are warranted to elucidate the downstream apoptotic signaling cascade in greater detail and to evaluate the in-vivo efficacy and safety profile of this compound in preclinical animal models. The unique, non-competitive binding of this compound compared to conventional chemotherapeutic agents suggests a novel mechanism of tumor cell death that could be exploited for future therapeutic strategies.[2]

References

Methodological & Application

Application Notes: In Vitro Characterization of BT18, a Novel IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BT18 is a novel, potent, and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based NF-κB reporter assay, Western blot analysis of pathway modulation, and a cell viability assay.

Biochemical IKKβ Kinase Assay

This assay quantitatively measures the inhibitory activity of this compound against recombinant human IKKβ enzyme. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Protocol

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 50 mM NaCl, 0.5 mM EGTA, and 1 mM DTT.

    • IKKβ Enzyme: Prepare a 2x working solution of recombinant human IKKβ in kinase buffer.

    • Substrate Solution: Prepare a 2x working solution of a biotinylated IκBα peptide substrate and ATP in kinase buffer.

    • This compound Compound: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the 2x IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a commercially available ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

CompoundIKKβ IC50 (nM)
This compound15.2
Control Compound1,250

Diagrams

G Workflow for IKKβ Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilution D Add this compound/DMSO to 384-well Plate A->D B Prepare 2x IKKβ Enzyme Solution E Add IKKβ Enzyme & Incubate B->E C Prepare 2x Substrate (IκBα peptide + ATP) F Add Substrate & Incubate C->F D->E E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate Percent Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the biochemical IKKβ kinase assay.

NF-κB Reporter Assay

This cell-based assay measures the ability of this compound to inhibit TNFα-induced NF-κB transcriptional activity in HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

Experimental Protocol

  • Cell Culture and Plating:

    • Culture HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 1 hour at 37°C.

    • Stimulate the cells by adding 10 ng/mL of human TNFα to each well (except for the unstimulated control).

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Measure luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay).

    • Calculate the percent inhibition of TNFα-induced NF-κB activity for each this compound concentration.

    • Determine the IC50 value as described for the kinase assay.

Data Presentation

CompoundNF-κB Reporter IC50 (nM)
This compound45.8
Control Compound4,800

Diagrams

G NF-κB Signaling Pathway and this compound Inhibition TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits p_IkBa P-IκBα nucleus Nucleus NFkB->nucleus Translocates proteasome Proteasome p_IkBa->proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) gene NF-κB Target Genes NFkB_nuc->gene Activates Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.

Western Blot Analysis of IκBα Phosphorylation

This assay provides direct evidence of this compound's activity in a cellular context by measuring the phosphorylation of IκBα, a direct substrate of IKKβ.

Experimental Protocol

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

    • Stimulate the cells with 10 ng/mL TNFα for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).

Data Presentation

The results of the Western blot are typically presented as images of the blots. A summary table can be used to show the quantification of band intensities.

This compound Conc. (nM)p-IκBα / Total IκBα Ratio (Fold Change vs. TNFα)
0 (Unstimulated)0.05
0 (TNFα only)1.00
100.78
500.45
2000.12

Cell Viability Assay

This assay assesses the cytotoxic potential of this compound on cultured cells.

Experimental Protocol

  • Cell Plating:

    • Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48 hours.

  • Viability Measurement:

    • Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Add the reagent to the wells, incubate, and measure luminescence.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Determine the CC50 (the concentration that reduces cell viability by 50%) if significant cytotoxicity is observed.

Data Presentation

This compound Conc. (µM)Cell Viability (%)
0.198.5
195.2
1092.1
5088.7

Note: this compound did not exhibit significant cytotoxicity at the tested concentrations.

Diagrams

G Workflow for Cell-Based Assays cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_endpoint Endpoint Measurement A Seed Cells in Multi-well Plate B Incubate Overnight A->B C Pre-treat with this compound/Vehicle B->C D Stimulate with TNFα (if applicable) C->D E Incubate for Defined Period D->E F_reporter Measure Luciferase Activity (Reporter Assay) E->F_reporter F_western Lyse Cells & Perform Western Blot (p-IκBα Assay) E->F_western F_viability Measure ATP Levels (Viability Assay) E->F_viability

Caption: A generalized workflow for the cell-based assays described.

Application Notes and Protocols for BT18 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the administration of a hypothetical therapeutic agent, BT18, which is assumed to be a modulator of the Interleukin-18 (IL-18) signaling pathway, for evaluation in preclinical animal models of cancer. These are generalized protocols and should be adapted based on the specific characteristics of the this compound agent, the chosen animal model, and the experimental goals.

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine that plays a critical role in both innate and adaptive immune responses.[1] Its ability to induce interferon-gamma (IFN-γ) production and activate natural killer (NK) cells and T cells makes the IL-18 signaling pathway a compelling target for cancer immunotherapy.[2] this compound is a novel therapeutic agent designed to modulate this pathway to enhance anti-tumor immunity. These application notes provide detailed protocols for the administration and evaluation of this compound in various animal models of cancer.

Signaling Pathway

The biological activity of IL-18 is initiated by its binding to the IL-18 receptor complex, which leads to the activation of downstream signaling cascades, primarily the NF-κB, MAPK, and PI3K/AKT pathways.[3] This signaling culminates in the production of various cytokines and chemokines that orchestrate an anti-tumor immune response.

IL18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-18 IL-18 IL-18Rα IL-18Rα IL-18->IL-18Rα Binds IL-18Rβ IL-18Rβ IL-18Rα->IL-18Rβ Recruits MyD88 MyD88 IL-18Rβ->MyD88 Activates IRAK1 IRAK1 MyD88->IRAK1 PI3K PI3K MyD88->PI3K TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (JNK, p38) TAK1->MAPKs IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Translocates to Nucleus MAPKs->Gene Expression AKT AKT PI3K->AKT AKT->Gene Expression

Figure 1: IL-18 Signaling Pathway

Experimental Workflow

A typical preclinical study to evaluate the efficacy of this compound in an animal model of cancer involves several key stages, from animal model selection and tumor implantation to treatment and endpoint analysis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Animal Model Selection (e.g., Syngeneic, PDX) B Tumor Cell Culture and Preparation A->B C Tumor Implantation (Subcutaneous or Orthotopic) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Administration (Route, Dose, Schedule) E->F G Continued Tumor Growth Monitoring F->G H Tumor Volume and Weight Measurement G->H I Tissue Collection (Tumor, Spleen, Blood) H->I J Immunophenotyping (Flow Cytometry) I->J K Cytokine Analysis (ELISA, CBA) I->K L Histology and Immunohistochemistry I->L

Figure 2: General Experimental Workflow

Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo studies of this compound.

Table 1: this compound Dose-Response in a Syngeneic Mouse Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)Every 3 days1500 ± 150-
This compound1Intraperitoneal (IP)Every 3 days1100 ± 12026.7
This compound5Intraperitoneal (IP)Every 3 days750 ± 9050.0
This compound10Intraperitoneal (IP)Every 3 days400 ± 6073.3
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Treatment Group% CD8+ T Cells of CD45+ Cells% NK Cells of CD45+ CellsCD8+/Treg Ratio
Vehicle Control10.5 ± 1.25.2 ± 0.81.5 ± 0.3
This compound (10 mg/kg)25.8 ± 2.512.1 ± 1.54.8 ± 0.7

Experimental Protocols

Protocol 1: Syngeneic Tumor Model Establishment

Objective: To establish a subcutaneous tumor model in immunocompetent mice.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Murine colon carcinoma cells (e.g., MC38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27G needles

  • Electric calipers

Procedure:

  • Culture MC38 cells to 70-80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in sterile PBS and perform a cell count.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in PBS.

  • Anesthetize the mice and shave the right flank.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank.

  • Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.

  • Measure tumor volume using calipers every 2-3 days (Volume = 0.5 x Length x Width²).

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Protocol 2: Administration of this compound

Objective: To administer this compound to tumor-bearing mice.

Materials:

  • This compound formulated in a sterile vehicle (e.g., PBS, saline)

  • Vehicle control

  • 1 mL syringes with appropriate gauge needles for the chosen route of administration

  • Animal scale

Procedure:

  • Prepare the required concentrations of this compound in the vehicle on the day of injection.

  • Weigh each mouse to determine the precise injection volume.

  • For intraperitoneal (IP) injection:

    • Gently restrain the mouse, tilting it slightly head-down.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline.

    • Inject the calculated volume of this compound solution or vehicle.

  • For intravenous (IV) injection (tail vein):

    • Warm the mouse's tail to dilate the veins.

    • Place the mouse in a restrainer.

    • Insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume.

  • Administer this compound according to the predetermined dosing schedule (e.g., every 3 days).

  • Monitor the mice for any adverse reactions.

Protocol 3: Endpoint Analysis - Tumor and Spleen Collection

Objective: To collect tumors and spleens for downstream analysis.

Materials:

  • CO2 chamber for euthanasia

  • Surgical scissors and forceps

  • 70% ethanol

  • Petri dishes with sterile PBS on ice

  • 15 mL conical tubes

Procedure:

  • Euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

  • Spray the mouse with 70% ethanol to sterilize the fur.

  • Make a surgical incision to expose the subcutaneous tumor.

  • Carefully excise the tumor and place it in a petri dish with cold PBS.

  • Measure the final tumor weight.

  • Open the abdominal cavity to locate and excise the spleen.

  • Place the spleen in a separate petri dish with cold PBS.

  • Process the tissues immediately for downstream applications (e.g., flow cytometry, histology).

Protocol 4: Preparation of Single-Cell Suspensions for Flow Cytometry

Objective: To prepare single-cell suspensions from tumors and spleens for immunophenotyping.

Materials:

  • GentleMACS Dissociator and C Tubes (or similar tissue dissociator)

  • Tumor Dissociation Kit

  • RPMI-1640 medium with 10% FBS

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow cytometry tubes

Procedure:

  • Tumor:

    • Mince the tumor into small pieces in a petri dish containing dissociation enzymes.

    • Transfer the tissue and enzymes to a GentleMACS C Tube and run the appropriate dissociation program.

    • Incubate at 37°C according to the kit instructions.

    • Stop the dissociation by adding RPMI medium.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge, resuspend the pellet, and filter through a 40 µm cell strainer.

  • Spleen:

    • Place the spleen in a petri dish with RPMI medium.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.

    • Wash the strainer with RPMI medium.

    • Centrifuge the cell suspension and resuspend the pellet in RBC Lysis Buffer.

    • Incubate for 5 minutes at room temperature.

    • Neutralize the lysis buffer with RPMI medium and centrifuge.

    • Resuspend the cell pellet in flow cytometry staining buffer.

  • Perform cell counting and proceed with antibody staining for flow cytometric analysis.

References

Application Notes and Protocols for BT1718 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT1718 is a first-in-class Bicycle Toxin Conjugate (BTC) currently under investigation for the treatment of advanced solid tumors. It is comprised of a bicyclic peptide that specifically binds to Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, which is overexpressed in various cancers.[1][2][3] This peptide is linked to the potent microtubule-disrupting agent DM1 via a cleavable linker.[2][3][4] The targeted delivery of DM1 to MT1-MMP-expressing tumor cells aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][3] These application notes provide a summary of reported dosages and concentrations for BT1718 in preclinical and clinical settings, along with detailed protocols for its use in in vitro and in vivo experiments.

Data Presentation

Table 1: In Vitro Concentrations for BT1718
Cell LineAssay TypeConcentration (IC50)Incubation TimeReference
EBC-1 (NSCLC)Cytotoxicity Assay~1 nMNot Specified[1][5]
HT-1080 (Fibrosarcoma)Cytotoxicity Assay1.0 nM72 hours[6]
Table 2: In Vivo Dosages for BT1718 (Preclinical Xenograft Models)
Model TypeDosing RegimenDosageEfficacyReference
Cell-line derived xenograft (EBC-1)Twice weekly, i.v.3 mg/kgPartial efficacy[1]
Cell-line derived xenograft (EBC-1)Twice weekly, i.v.5 mg/kg, 10 mg/kgComplete tumor clearance[5]
Cell-line derived xenograft (NCI-H1975)Twice weekly, i.v.10 mg/kgComplete tumor clearance[5]
Patient-derived xenograft (High MT1-MMP)Twice weekly, i.v.3 mg/kgTumor stasis[5]
Patient-derived xenograft (High MT1-MMP)Twice weekly, i.v.10 mg/kgComplete tumor clearance[5]
Table 3: Clinical Dosages for BT1718 (Phase I/IIa Trial NCT03486730)
PhaseDosing RegimenDosagePatient PopulationReference
Phase I (Dose Escalation)Twice weekly, i.v.Starting dose: 0.6 mg/m²Advanced solid tumors[6]
Phase I (Dose Escalation)Twice weekly, i.v.Recommended Phase 2 Dose (RP2D): 7.2 mg/m²Advanced solid tumors[7]
Phase I (Dose Escalation)Once weekly, i.v.Dose escalation ongoing up to 32 mg/m²Advanced solid tumors[7]

Signaling Pathway and Mechanism of Action

BT1718 targets MT1-MMP, a transmembrane metalloproteinase involved in the degradation of the extracellular matrix (ECM), a process crucial for tumor invasion and metastasis.[1][8] Upon binding to MT1-MMP on the cancer cell surface, BT1718 is internalized, and the DM1 payload is released, leading to microtubule disruption and subsequent cell death.[3][6] The signaling pathways influenced by MT1-MMP are complex and can involve interactions with various cellular components to promote cancer progression.

MT1_MMP_Signaling cluster_cell Cancer Cell cluster_pathway MT1-MMP Mediated Signaling BT1718 BT1718 MT1-MMP MT1-MMP BT1718->MT1-MMP Binds to Internalization Internalization MT1-MMP->Internalization Mediates ECM Degradation ECM Degradation MT1-MMP->ECM Degradation TGF-beta Signaling TGF-beta Signaling MT1-MMP->TGF-beta Signaling Activates beta1 Integrin Signaling beta1 Integrin Signaling MT1-MMP->beta1 Integrin Signaling Activates DM1 Release DM1 Release Internalization->DM1 Release Microtubule Disruption Microtubule Disruption DM1 Release->Microtubule Disruption Cell Death Cell Death Microtubule Disruption->Cell Death Tumor Invasion & Metastasis Tumor Invasion & Metastasis ECM Degradation->Tumor Invasion & Metastasis TGF-beta Signaling->Tumor Invasion & Metastasis Src Src beta1 Integrin Signaling->Src EGFR EGFR beta1 Integrin Signaling->EGFR Src->Tumor Invasion & Metastasis EGFR->Tumor Invasion & Metastasis

Caption: Mechanism of action of BT1718 and the central role of MT1-MMP in cancer progression.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of BT1718 on cancer cell lines.

Materials:

  • BT1718

  • MT1-MMP expressing cancer cell line (e.g., EBC-1, HT-1080)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of BT1718 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM).

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared BT1718 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the BT1718 concentration and fitting the data to a dose-response curve.

In_Vitro_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Prepare_BT1718 Prepare serial dilutions of BT1718 Incubate_24h->Prepare_BT1718 Treat_Cells Treat cells with BT1718 Incubate_24h->Treat_Cells Prepare_BT1718->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h MTT_Assay Perform MTT assay Incubate_72h->MTT_Assay Measure_Absorbance Measure absorbance MTT_Assay->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro cytotoxicity assay to determine the IC50 of BT1718.

In Vivo Xenograft Model Protocol

This protocol provides a general framework for evaluating the anti-tumor efficacy of BT1718 in a mouse xenograft model.

Materials:

  • BT1718

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • MT1-MMP expressing cancer cells (e.g., EBC-1)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • BT1718 Administration:

    • Prepare BT1718 in a suitable vehicle for intravenous (i.v.) injection.

    • Administer BT1718 at the desired dosage (e.g., 3-10 mg/kg) and schedule (e.g., twice weekly).

    • The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

BT1718 is a promising targeted therapy for solid tumors overexpressing MT1-MMP. The provided data and protocols offer a foundation for researchers to design and execute preclinical studies to further investigate its therapeutic potential. It is crucial to tailor the experimental conditions, such as cell lines and dosages, to the specific research question being addressed.

References

Techniques for Measuring Protein Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established methodologies for quantifying the activity of a target protein, herein referred to as BT18. Given the diverse functions of proteins, this document outlines several key experimental approaches to assess enzymatic activity, protein-protein interactions, and the impact on cellular signaling pathways. The protocols provided are adaptable and can be tailored to the specific characteristics of this compound.

Data Presentation

For effective comparison and analysis, all quantitative data should be summarized in structured tables. Below are example templates for presenting data from various assays.

Table 1: Enzymatic Activity Assay Data

Inhibitor/Activator ConcentrationSubstrate ConcentrationInitial Velocity (V₀)% Inhibition/Activation
Control (0 µM)10 µM1.2 µM/min0%
Compound X (1 µM)10 µM0.8 µM/min33%
Compound Y (1 µM)10 µM1.5 µM/min125%

Table 2: Protein-Protein Interaction Assay Data (Co-Immunoprecipitation)

Bait ProteinPrey ProteinInput (Relative Units)IP Eluate (Relative Units)Interaction Strength
This compoundProtein A10085Strong
This compoundProtein B10015Weak
IgG ControlProtein A1005Non-specific

Table 3: Cellular Signaling Assay Data (Reporter Gene Assay)

TreatmentReporter Gene Expression (Fold Change)p-value
Untreated Control1.0-
This compound Agonist (10 nM)5.2<0.01
This compound Antagonist (100 nM) + Agonist (10 nM)1.5<0.05

Experimental Protocols

Enzymatic Activity Assays

If this compound is predicted to have enzymatic activity (e.g., kinase, phosphatase, hydrolase), its catalytic function can be measured directly.

Protocol: In Vitro Kinase Activity Assay

This protocol is adapted for a generic kinase and can be modified for other enzyme types.

Objective: To measure the ability of this compound to phosphorylate a substrate peptide.

Materials:

  • Recombinant purified this compound protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound protein and any test compounds (inhibitors or activators).

  • Set up Kinase Reaction: In a 96-well plate, add the following to each well:

    • 5 µL of kinase buffer

    • 2.5 µL of this compound protein (at various concentrations)

    • 2.5 µL of substrate/ATP mix (final concentration, e.g., 10 µM ATP, 0.2 mg/mL substrate)

    • 2.5 µL of test compound or vehicle control

  • Initiate Reaction: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the plate on a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

dot

G cluster_0 Kinase Reaction cluster_1 Detection This compound This compound Phosphorylated_Substrate Phosphorylated_Substrate This compound->Phosphorylated_Substrate Catalyzes Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Luminescence Luminescence ADP_Glo_Reagent ADP_Glo_Reagent ADP->ADP_Glo_Reagent Kinase_Detection_Reagent Kinase_Detection_Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Kinase_Detection_Reagent->Luminescence

Caption: Workflow for an in vitro kinase activity assay.

Protein-Protein Interaction Assays

Understanding the interaction partners of this compound is crucial for elucidating its function.

Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with this compound within a cellular context.

Materials:

  • Cells expressing tagged this compound (e.g., HA-tag, FLAG-tag) or a specific antibody against endogenous this compound.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

  • Anti-tag antibody (e.g., anti-HA) or anti-BT18 antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blot reagents.

Procedure:

  • Cell Lysis:

    • Culture and treat cells as required.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the specific antibody (anti-BT18 or anti-tag) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound and suspected interacting partners. Alternatively, mass spectrometry can be used to identify unknown interactors.[1][2]

dot

G Cell_Lysate Cell_Lysate Antibody Antibody Cell_Lysate->Antibody Add Beads Beads Antibody->Beads Bind Wash Wash Beads->Wash Isolate Elute Elute Wash->Elute Purify Analysis Analysis Elute->Analysis Western/MS

Caption: Experimental workflow for Co-Immunoprecipitation.

Cellular Signaling Assays

To measure the effect of this compound on cellular pathways, reporter gene assays or analysis of downstream signaling events can be employed.

Protocol: NF-κB Reporter Assay

This protocol is relevant if this compound is involved in a signaling pathway that activates the transcription factor NF-κB, such as the IL-18 signaling pathway.[3][4]

Objective: To quantify the activation of the NF-κB signaling pathway mediated by this compound.

Materials:

  • Host cell line (e.g., HEK293T).

  • Expression plasmid for this compound (if not endogenously expressed).

  • NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression).

  • Control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System (Promega) or similar.

  • Luminometer.

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with the this compound expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24-48 hours, treat the cells with agonists, antagonists, or other stimuli relevant to the this compound pathway.

    • Incubate for a further 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

    • Transfer the lysate to a white, opaque 96-well plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Express the results as fold change relative to the untreated control.

dot

G cluster_pathway This compound Signaling Pathway cluster_reporter Reporter System Stimulus Stimulus BT18_Activation This compound Activation Stimulus->BT18_Activation Downstream_Cascade Downstream Cascade BT18_Activation->Downstream_Cascade NFkB_Activation NF-κB Activation Downstream_Cascade->NFkB_Activation NFkB_RE NF-κB Response Element NFkB_Activation->NFkB_RE Luciferase_Gene Luciferase Gene NFkB_RE->Luciferase_Gene Drives Expression Luciferase_Protein Luciferase Luciferase_Gene->Luciferase_Protein Translation Light_Signal Light Luciferase_Protein->Light_Signal Generates

Caption: Logic of an NF-κB reporter gene assay.

References

Application Notes and Protocols for BT18 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BT18 is an investigational Bicycle® Drug Conjugate (BDC) that represents a novel therapeutic approach in oncology. It is designed for targeted delivery of a potent cytotoxic agent to tumor cells overexpressing Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein associated with poor prognosis in various solid tumors. This document provides detailed application notes and protocols for the use of this compound in cancer research, based on available preclinical and clinical data. As research is ongoing, it is important to note that "this compound" is likely a typo in common discourse, and the correct designation for this compound is BT1718 . All subsequent information pertains to BT1718.

BT1718 consists of a bicyclic peptide with high affinity for MT1-MMP, linked to the microtubule-disrupting agent DM1. This targeted delivery system aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action

BT1718 operates through a targeted mechanism of action. The bicyclic peptide component of BT1718 selectively binds to MT1-MMP, which is often highly expressed on the surface of various cancer cells, including non-small cell lung cancer and triple-negative breast cancer.[1] Upon binding, the BT1718-MT1-MMP complex is internalized by the cancer cell. Inside the cell, the linker connecting the bicyclic peptide to the cytotoxic payload, DM1, is cleaved. The released DM1 then binds to tubulin, inhibiting microtubule polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death) of the cancer cell.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway and mechanism of action of BT1718.

BT1718_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mt1_mmp_signaling MT1-MMP Downstream Signaling BT1718 BT1718 (Bicycle-DM1 Conjugate) MT1_MMP MT1-MMP BT1718->MT1_MMP Binding Internalization Internalization MT1_MMP->Internalization Complex Formation BT1718_Internalized Internalized BT1718 Internalization->BT1718_Internalized DM1 DM1 BT1718_Internalized->DM1 Linker Cleavage Tubulin Tubulin DM1->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ECM_Degradation ECM Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Pro_MMP2_Activation Pro-MMP2 Activation Pro_MMP2_Activation->Cell_Invasion Growth_Factor_Release Growth Factor Release Signaling_Pathways Activation of Ras/Raf/ERK, PI3K/Akt Growth_Factor_Release->Signaling_Pathways Cell_Proliferation Cell Proliferation Signaling_Pathways->Cell_Proliferation

Caption: Mechanism of action of BT1718 and the role of its target, MT1-MMP, in cancer.

Quantitative Data

The following tables summarize the available quantitative data for BT1718 from preclinical and clinical studies.

Table 1: Preclinical Efficacy of BT1718 in Xenograft Models

Model TypeCancer TypeDosing ScheduleOutcomeReference
Cell-Derived XenograftNon-Small Cell Lung Cancer (EBC-1)10 mg/kg, twice weekly, i.v.Complete tumor clearance[2]
Cell-Derived XenograftNon-Small Cell Lung Cancer (NCI-H1975)10 mg/kg, twice weekly, i.v.Complete tumor clearance[2]
Cell-Derived XenograftNon-Small Cell Lung Cancer (NCI-H292)10 mg/kg, twice weekly, i.v.Tumor regression to minimal volume[2]
Patient-Derived XenograftHigh MT1-MMP expressing10 mg/kg, twice weekly, i.v.Complete tumor clearance[2]
Patient-Derived XenograftLow MT1-MMP expressing10 mg/kg, twice weekly, i.v.No efficacy observed[3]

Table 2: In Vitro Data for BT1718 and Related Compounds

AssayCell LineCompoundValueUnitReference
Binding Affinity (KD)MT1-MMPBicycle Peptide of BT1718~1nM
In Vitro Cytotoxicity (IC50)HT-1080BT17181.0nM[4]
In Vitro Cytotoxicity (IC50)HT-1080BT17BDC17 (more labile linker)0.4nM[4]
In Vitro Cytotoxicity (IC50)HT-1080BT17BDC19 (more stable linker)0.2nM[4]

Table 3: Pharmacokinetic Parameters of BT1718 from Phase I/IIa Trial

ParameterValueUnitDosingReference
Recommended Phase 2 Dose (RP2D)7.2mg/m²Twice weekly[3]
Plasma Clearance (CLp)~10mL/min/kg-[3]
Volume of Distribution (Vss)~0.20L/kg-[3]
Terminal Half-life (t1/2)~0.3hours-[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of BT1718.

Experimental Workflow: Preclinical Evaluation of BT1718

BT1718_Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Binding_Assay Binding Affinity Assay (Fluorescence Polarization) Data_Quantification Quantitative Data Analysis (IC50, TGI, etc.) Binding_Assay->Data_Quantification Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cytotoxicity_Assay->Data_Quantification Western_Blot Western Blot (Tubulin Polymerization) Mechanism_Elucidation Mechanism of Action Elucidation Western_Blot->Mechanism_Elucidation IHC Immunohistochemistry (MT1-MMP expression) Xenograft_Models Xenograft Model Development (Cell-derived & Patient-derived) IHC->Xenograft_Models Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Models->Efficacy_Studies Efficacy_Studies->Data_Quantification PK_Studies Pharmacokinetic Studies PK_Studies->Data_Quantification Data_Quantification->Mechanism_Elucidation

Caption: A typical workflow for the preclinical evaluation of BT1718.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BT1718 in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, EBC-1)

  • Complete cell culture medium

  • BT1718 (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of BT1718 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest BT1718 concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Tubulin Polymerization

This protocol is adapted from general procedures and should be optimized for specific experimental setups.

Objective: To assess the effect of BT1718 on microtubule polymerization in cancer cells.

Materials:

  • Cancer cell line of interest

  • BT1718

  • Hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40) with protease inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against α-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with BT1718 at the desired concentration and for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with hypotonic lysis buffer.

  • Fractionation: Centrifuge the lysate to separate the soluble (unpolymerized) tubulin fraction (supernatant) from the polymerized tubulin fraction (pellet).

  • Sample Preparation: Resuspend the pellet in an equal volume of lysis buffer. Determine the protein concentration of both the supernatant and the resuspended pellet. Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in treated versus control cells.

Immunohistochemistry (IHC) for MT1-MMP Expression

This is a general protocol for paraffin-embedded tissues and should be optimized for specific antibodies and tissues.

Objective: To detect the expression of MT1-MMP in tumor tissues.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene

  • Ethanol (graded series)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%)

  • Blocking buffer (e.g., normal serum)

  • Primary antibody against MT1-MMP

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.

  • Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-MT1-MMP antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

  • Signal Amplification: Wash the sections and incubate with the streptavidin-HRP complex.

  • Detection: Wash the sections and apply the DAB substrate. Monitor for color development.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of MT1-MMP staining.

Conclusion

BT1718 is a promising targeted therapeutic with a well-defined mechanism of action against tumors expressing MT1-MMP. The provided data and protocols offer a foundation for researchers to further investigate its potential in various cancer models. As with any investigational agent, it is crucial to carefully design and optimize experiments to obtain reliable and reproducible results. The continued exploration of BT1718 in preclinical and clinical settings will be vital in determining its future role in cancer therapy.

References

Application Notes and Protocols for the Use of Thiazole Orange as a Fluorescent Probe for G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Thiazole Orange as a G-Quadruplex Fluorescent Probe

Thiazole Orange (TO) is an intercalating asymmetric cyanine dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. While it can bind to various nucleic acid structures, it shows a preferential interaction with and a distinct fluorescent response to G-quadruplex DNA. This property makes it a valuable tool for the identification of G4-forming sequences, the study of G4-ligand interactions, and as a potential cellular stain for G4 structures. G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA and are implicated in the regulation of gene expression, making them attractive targets for drug development.[1][2][3]

Quantitative Data

The following table summarizes the key photophysical and binding properties of Thiazole Orange when interacting with G-quadruplex DNA. These values can vary depending on the specific G4 topology, buffer conditions, and flanking sequences.

PropertyValueNotes
Excitation Maximum (λex) ~501 nmBound to G-quadruplex DNA
Emission Maximum (λem) ~533 nmBound to G-quadruplex DNA
Quantum Yield (Φ) Up to 0.4Upon binding to G-quadruplex DNA; low in solution
Molar Extinction Coefficient (ε) ~60,000 M⁻¹cm⁻¹ at ~501 nmVaries with conditions
Binding Affinity (Kd) 1 - 10 µMDependent on the specific G4 structure and ionic conditions
Fluorescence Enhancement >1000-foldUpon binding to G-quadruplex DNA compared to free dye

Experimental Protocols

Here are detailed protocols for common applications of Thiazole Orange as a G-quadruplex fluorescent probe.

3.1. In Vitro G-Quadruplex Formation and Detection

This protocol describes the formation of G-quadruplex structures from synthetic oligonucleotides and their detection using Thiazole Orange.

Materials:

  • Synthetic G-rich oligonucleotide (e.g., Telomeric repeat: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')

  • Annealing Buffer: 10 mM Tris-HCl, pH 7.4, 100 mM KCl or NaCl

  • Thiazole Orange stock solution (1 mM in DMSO)

  • Nuclease-free water

  • Fluorometer or plate reader with fluorescence capabilities

Protocol:

  • Oligonucleotide Preparation: Dissolve the synthetic oligonucleotide in nuclease-free water to a final concentration of 100 µM.

  • G-Quadruplex Annealing:

    • Dilute the oligonucleotide to 10 µM in the annealing buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Gradually cool the solution to room temperature over several hours to allow for proper G4 folding.

  • Thiazole Orange Staining:

    • Prepare a working solution of Thiazole Orange at 10 µM in the annealing buffer.

    • In a 96-well black plate with a clear bottom, add 50 µL of the annealed G4 DNA solution (or a dilution thereof).

    • Add 50 µL of the 10 µM Thiazole Orange working solution to each well containing the G4 DNA.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer or plate reader.

    • Set the excitation wavelength to 501 nm and the emission wavelength to 533 nm.

    • Include control wells with buffer only, Thiazole Orange only, and the unfolded oligonucleotide to determine background fluorescence and specificity.

3.2. G-Quadruplex Ligand Screening Assay

This protocol outlines a high-throughput screening assay to identify potential G-quadruplex stabilizing ligands.

Materials:

  • Pre-formed G-quadruplex DNA (from Protocol 3.1)

  • Thiazole Orange

  • Test compounds (potential G4 ligands) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4, 100 mM KCl

  • Multi-well plates (96- or 384-well, black with clear bottom)

Protocol:

  • Assay Plate Preparation:

    • In each well, add 40 µL of the assay buffer.

    • Add 1 µL of the test compound at various concentrations.

    • Add 10 µL of the pre-formed G-quadruplex DNA solution (e.g., at 1 µM).

    • Incubate for 30 minutes at room temperature.

  • Thiazole Orange Addition:

    • Add 50 µL of 2 µM Thiazole Orange in assay buffer to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at λex = 501 nm and λem = 533 nm.

    • A decrease in fluorescence intensity compared to the control (no test compound) indicates that the test compound may be displacing Thiazole Orange from the G-quadruplex, suggesting it is a potential G4 binder.

3.3. Cellular Imaging of G-Quadruplexes

This protocol provides a general guideline for staining and visualizing G-quadruplex structures in fixed cells.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Thiazole Orange staining solution (1-5 µM in PBS)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the fixed cells with the permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Incubate the cells with the Thiazole Orange staining solution for 30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.

  • Imaging:

    • Mount the coverslips with a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for Thiazole Orange (e.g., FITC or GFP channel) and the nuclear counterstain.

Signaling Pathways and Experimental Workflows

4.1. G-Quadruplex Formation and Regulation

The formation of G-quadruplexes in promoter regions of oncogenes, such as c-MYC, can act as a transcriptional repressor. The stability of these structures can be influenced by various cellular factors and small molecule ligands.

G4_Regulation cluster_promoter Oncogene Promoter (e.g., c-MYC) G_rich_sequence G-Rich Sequence Unfolded_DNA Unfolded DNA Strand G_Quadruplex G-Quadruplex Structure Unfolded_DNA->G_Quadruplex Folding (K+) Transcription_Factors Transcription Factors Unfolded_DNA->Transcription_Factors Binding G_Quadruplex->Unfolded_DNA Unfolding (Helicases) G_Quadruplex->Transcription_Factors Blocks Binding RNA_Polymerase RNA Polymerase Transcription_Factors->RNA_Polymerase Recruitment Gene_Expression Oncogene Expression RNA_Polymerase->Gene_Expression Transcription G4_Ligand G4-Stabilizing Ligand (e.g., Drug Candidate) G4_Ligand->G_Quadruplex Stabilization

Caption: Regulation of oncogene expression by G-quadruplex formation.

4.2. Experimental Workflow for G4 Ligand Screening

This diagram illustrates the workflow for identifying and validating G-quadruplex binding ligands using Thiazole Orange.

Ligand_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (TO Displacement Assay) Start->HTS Hit_Identification Hit Identification (Compounds displacing TO) HTS->Hit_Identification Secondary_Assay Secondary Biophysical Assays (e.g., FRET, CD Spectroscopy) Hit_Identification->Secondary_Assay Validation Validation of G4 Binding and Selectivity Secondary_Assay->Validation Cellular_Assays Cellular Assays (e.g., Reporter Gene Assay, Immunofluorescence) Validation->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Caption: Workflow for G-quadruplex ligand discovery.

4.3. Mechanism of Thiazole Orange Fluorescence

This diagram shows the principle of Thiazole Orange fluorescence upon binding to a G-quadruplex.

TO_Mechanism cluster_free Free in Solution cluster_bound Bound to G-Quadruplex TO_Free Thiazole Orange (Low Fluorescence) Rotation Intramolecular Rotation (Non-radiative decay) TO_Free->Rotation G4 G-Quadruplex TO_Free->G4 Binding TO_Bound Thiazole Orange (High Fluorescence) Restriction Restricted Rotation (Radiative decay) TO_Bound->Restriction

Caption: Fluorescence mechanism of Thiazole Orange.

References

Application Notes and Protocols for BT18 Treatment in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving BT18, a novel small molecule modulator of the sigma-2 receptor (S2R), also known as transmembrane protein 97 (TMEM97). This compound has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical models, making it a promising candidate for the treatment of various neurodegenerative diseases and neurological injuries.

Introduction to this compound

This compound is a high-affinity ligand for the sigma-2 receptor. The sigma-2 receptor is implicated in a variety of cellular processes, and its modulation has been shown to have therapeutic potential in conditions such as Alzheimer's disease, Huntington's disease, and traumatic brain injury.[1][2] The mechanism of action for this compound is believed to involve the modulation of intracellular calcium levels and interaction with the Progesterone Receptor Membrane Component 1 (PGRMC1) pathway, ultimately leading to reduced neuroinflammation and enhanced neuronal survival.[1][3]

Key Experimental Applications

This compound can be utilized in a range of in vitro and in vivo experimental paradigms to investigate its therapeutic potential in neurobiology. Key applications include:

  • Assessment of Neuroprotective Effects: Evaluating the ability of this compound to protect neurons from various toxic insults.

  • Investigation of Anti-Neuroinflammatory Activity: Determining the efficacy of this compound in reducing microglial activation and the production of pro-inflammatory mediators.

  • Elucidation of Mechanism of Action: Probing the signaling pathways modulated by this compound, including calcium signaling and the PGRMC1 pathway.

Data Presentation: Quantitative Summary of Expected Outcomes

The following tables summarize quantitative data from studies on sigma-2 receptor modulation and neuroinflammation, providing an expected range of outcomes for experiments involving this compound.

Table 1: In Vitro Neuroprotection and Neuronal Survival

Experimental ModelInsultTreatmentEndpointExpected OutcomeCitation
Primary Cortical NeuronsGlutamate (100 µM)Sigma-2 Receptor AgonistNeuronal Viability (MTT Assay)Increased cell viability by 20-40%[4]
SH-SY5Y Neuroblastoma6-OHDA (100 µM)This compound AnalogNeuronal Survival (MTT Assay)Increased cell survival by 25-50%[5]
Primary Hippocampal CulturesAmyloid-beta (Aβ)Pyruvate (in the presence of glucose)Neuronal ViabilityAttenuated cell death[6]
E18 Nodose NeuronsCNTF withdrawalPI3K activationPercent SurvivalIncreased neuronal survival[7]

Table 2: In Vitro and In Vivo Neuroinflammation Markers

Experimental ModelTreatmentMarkerMethodExpected OutcomeCitation
BV2 MicrogliaLPS (100 ng/mL)TNF-α, IL-1β, IL-6qPCRDownregulation of pro-inflammatory cytokines[1]
BV2 MicrogliaLPS (200 ng/mL)iNOS, CD32ImmunofluorescenceDecreased expression of M1 markers[8]
PC12 cells co-cultured with LPS-activated BV2 microgliaConditioned MediumIL-1βELISAIncreased IL-1β release from microglia[9]
Alzheimer's Disease Brain Tissue (Human Postmortem)N/AIL-1β, TRAIL, MIGProtein AnalysisSignificantly higher levels in Black patients compared to White patients[10]
Human Cortical SpheroidsTNFα or IL-1βCytokines, ChemokinesRNA-sequencingUpregulation of neuroinflammatory genes[11]

Experimental Protocols

In Vitro Neuroprotection Assay Using MTT

This protocol assesses the ability of this compound to protect neuronal cells from an excitotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • This compound

  • Neurotoxic agent (e.g., Glutamate, 6-hydroxydopamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[2]

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Introduce the neurotoxic agent at a predetermined toxic concentration.

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the untreated control.

In Vitro Neuroinflammation Assay in BV2 Microglia

This protocol evaluates the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 microglial cells

  • DMEM and supplements

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, antibodies for immunocytochemistry)

  • 24-well plates

Procedure:

  • Seed BV2 cells in a 24-well plate and allow them to reach 80% confluency.

  • Pre-treat the cells with this compound (e.g., 1, 10, 100 nM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 6-24 hours.[8][12]

  • For Nitric Oxide (NO) Measurement: Collect the supernatant and measure NO production using the Griess assay.[12]

  • For Cytokine Measurement (TNF-α, IL-1β, IL-6): Collect the supernatant and quantify cytokine levels using ELISA kits according to the manufacturer's instructions.[8]

  • For Immunocytochemistry (Iba1, iNOS): Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with primary antibodies against Iba1 and iNOS, followed by fluorescently labeled secondary antibodies for visualization by microscopy.[1]

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • SK-N-SH neuroblastoma cells or other suitable neuronal cell line

  • Culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Fluorescence microscope or plate reader with live-cell imaging capabilities

Procedure:

  • Seed cells on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging.

  • Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in HBSS).[13]

  • Wash the cells once with HBSS.

  • Load the cells with the Fluo-4 AM loading solution and incubate in the dark at room temperature for approximately 60 minutes.[13]

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence readings (Excitation ~490 nm, Emission ~525 nm).

  • Add this compound at the desired concentration and continuously record the fluorescence intensity to measure changes in intracellular calcium.

Western Blot for PGRMC1 Pathway Analysis

This protocol is for detecting changes in PGRMC1 expression or its downstream effectors.

Materials:

  • Cell or tissue lysates

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PGRMC1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues treated with or without this compound.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PGRMC1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Administration of this compound in a Mouse Model of Neurodegeneration

This protocol outlines the administration of this compound in a mouse model.

Materials:

  • This compound

  • Vehicle for administration (e.g., 50% DMSO, 40% PEG300, and 10% ethanol for oral gavage).[14]

  • Mice (appropriate strain for the neurodegeneration model)

  • Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. The solubility and stability of the formulation should be confirmed.

  • Animal Model Induction: Induce the neurodegenerative phenotype according to the specific model (e.g., stereotaxic injection of a neurotoxin, transgenic model).

  • Administration: Administer this compound to the mice via the chosen route. Oral gavage is a common and effective method for many compounds.[14] A typical dose might range from 1-15 mg/kg, administered daily for a specified period (e.g., 14 days).[14] The exact dosage should be optimized in pilot studies. Intranasal administration can also be considered for direct-to-brain delivery.[15]

  • Monitoring: Monitor the animals for any adverse effects and for changes in behavioral and pathological readouts relevant to the disease model.

  • Tissue Collection and Analysis: At the end of the treatment period, collect brain tissue for histological and biochemical analyses (e.g., immunohistochemistry for neuroinflammatory markers, Western blot for signaling proteins).

Visualizations: Signaling Pathways and Experimental Workflows

BT18_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with Ca_ER ER Ca2+ Release Sigma2R->Ca_ER Modulates Neuroinflammation Neuroinflammation (Microglial Activation) Sigma2R->Neuroinflammation Inhibits Neuronal_Survival Neuronal Survival PGRMC1->Neuronal_Survival Promotes Ca_ER->Neuroinflammation Influences

Caption: Proposed signaling pathway of this compound.

In_Vitro_Neuroprotection_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Neuronal Cells (96-well plate) Pretreat_this compound Pre-treat with this compound Seed_Cells->Pretreat_this compound Add_Insult Add Neurotoxic Insult Pretreat_this compound->Add_Insult MTT_Assay Perform MTT Assay Add_Insult->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability

Caption: Experimental workflow for in vitro neuroprotection assay.

In_Vivo_Neuroinflammation_Workflow Model_Induction Induce Neuroinflammation (e.g., LPS injection) BT18_Treatment Administer this compound (e.g., oral gavage) Model_Induction->BT18_Treatment Behavioral_Testing Behavioral Assessment BT18_Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Analysis Histological & Biochemical Analysis (IHC, ELISA) Tissue_Collection->Analysis

References

Application Note: Analytical Methods for the Detection of BT18 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BT18 is a novel small molecule inhibitor of the Receptor Tyrosine Kinase (RTK) pathway, showing promise in preclinical oncology models. To support its development, robust and reliable analytical methods are required to quantify this compound concentrations in biological matrices. Measuring drug levels in target tissues is critical for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and for establishing a therapeutic window. This document provides detailed protocols for the quantitative analysis of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a semi-quantitative competitive Enzyme-Linked Immunosorbent Assay (ELISA), as well as a method for spatial distribution analysis using Mass Spectrometry Imaging (MSI).

Tissue Sample Preparation and Homogenization

Proper sample preparation is critical for accurate and reproducible results in tissue analysis.[1][2] The goal is to efficiently extract this compound from the complex tissue matrix while minimizing degradation and interference from endogenous components.[3]

Experimental Workflow for Tissue Homogenization and Extraction

G cluster_prep Tissue Sample Preparation Workflow node_collect 1. Tissue Collection ~30 mg tissue, flash-freeze in liquid N2 node_homog 2. Homogenization Add lysis buffer, use bead beater or sonicator node_collect->node_homog node_precip 3. Protein Precipitation Add cold acetonitrile with internal standard node_homog->node_precip node_centri 4. Centrifugation 12,000 x g for 10 min at 4°C node_precip->node_centri node_super 5. Supernatant Collection Transfer supernatant to a new tube node_centri->node_super node_analysis 6. Analysis Proceed to LC-MS/MS or ELISA node_super->node_analysis

Caption: Workflow for tissue homogenization and this compound extraction.

Protocol for Tissue Homogenization
  • Weigh approximately 30 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.[1]

  • Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer or a user-defined buffer compatible with the downstream assay).

  • Homogenize the tissue using a bead beater (e.g., FastPrep-24™) for 40 seconds at 4°C. Repeat twice.[1][2]

  • Alternatively, sonicate the sample on ice until the tissue is completely disrupted.[1]

  • For analyte extraction, add 1 mL of cold acetonitrile containing an appropriate internal standard (for LC-MS/MS) to the tissue homogenate.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube for analysis.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[4][5]

Experimental Protocol
  • Sample Preparation: Prepare tissue homogenate supernatant as described in Section 1.

  • Chromatographic Separation:

    • Inject 10 µL of the supernatant onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a gradient elution method with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

    • Run a 5-minute gradient from 5% to 95% Mobile Phase B.[5]

  • Mass Spectrometry Detection:

    • Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[5]

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.

    • Hypothetical MRM transitions for this compound: Q1 m/z 450.2 → Q3 m/z 250.1

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of this compound into a blank tissue homogenate matrix.

    • Calculate the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Data Presentation: LC-MS/MS Method Performance
ParameterResult
Linearity Range1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL[5]
Accuracy92 - 108%
Precision (%CV)< 10%
Recovery> 85%[6]
Matrix EffectMinimal

Immunoassay Detection by Competitive ELISA

For higher throughput analysis, a competitive ELISA can be developed. This method is based on the competition between this compound in the sample and a labeled this compound-conjugate for binding to a limited number of anti-BT18 antibody sites. The signal is inversely proportional to the amount of this compound in the sample.[7][8]

Experimental Workflow for Competitive ELISA

G cluster_elisa Competitive ELISA Workflow node_coat 1. Coat Plate With anti-BT18 capture antibody node_block 2. Block Plate With BSA or non-fat milk node_coat->node_block node_add 3. Add Sample & Conjugate Sample/Standard + this compound-HRP conjugate node_block->node_add node_incubate 4. Incubate & Wash Allow competition, then wash away unbound molecules node_add->node_incubate node_sub 5. Add Substrate Add TMB substrate node_incubate->node_sub node_read 6. Read Plate Measure absorbance at 450 nm node_sub->node_read

Caption: Workflow for this compound detection via competitive ELISA.

Experimental Protocol
  • Coat a 96-well microplate with an anti-BT18 capture antibody and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.

  • Add standards or tissue supernatant samples to the wells, immediately followed by the addition of a this compound-Horseradish Peroxidase (HRP) conjugate.

  • Incubate for 2 hours at room temperature to allow competition.

  • Wash the plate thoroughly to remove unbound reagents.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄), which turns the color yellow.

  • Read the absorbance at 450 nm. The signal intensity is inversely proportional to the this compound concentration.

Data Presentation: ELISA Method Performance
ParameterResult
Assay Range5 - 1000 ng/mL
Sensitivity (LOD)~5 ng/mL
SpecificityHigh (dependent on antibody)
Intra-assay Precision (%CV)< 8%
Inter-assay Precision (%CV)< 12%

Spatial Distribution by Mass Spectrometry Imaging (MSI)

MSI is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels.[4][9] Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for analyzing the distribution of small molecule drugs like this compound within an organ.[9][10]

Experimental Protocol
  • Tissue Sectioning: Cryo-section the frozen tissue sample into thin sections (10-20 µm) and mount them onto conductive slides.

  • Matrix Application: Apply a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) uniformly over the tissue section.[10]

  • MSI Analysis:

    • Use a MALDI-TOF mass spectrometer to acquire a mass spectrum at each coordinate (pixel) across the tissue section.

    • The laser rasters across the entire sample, generating a chemical map.[9]

  • Image Generation:

    • Generate ion intensity maps for the m/z corresponding to this compound to visualize its distribution.

    • Correlate the MSI data with histology by staining the same tissue section post-analysis.

This compound Mechanism of Action

This compound is designed to inhibit a specific Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling cascades, such as the MAPK/ERK pathway, which are often dysregulated in cancer.

Hypothetical this compound Signaling Pathway```dot

Method Selection Guide

Choosing the appropriate analytical method depends on the specific research question, required sensitivity, sample throughput, and the need for spatial information.

Decision Tree for Method Selection

G cluster_decision Method Selection Guide q1 Need spatial distribution data? q2 Need high sensitivity and absolute quantification? q1->q2 No ans_msi Use Mass Spectrometry Imaging (MSI) q1->ans_msi  Yes q3 Need high throughput for many samples? q2->q3 No ans_lcms Use LC-MS/MS q2->ans_lcms  Yes ans_elisa Use Competitive ELISA q3->ans_elisa  Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BT18 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BT18, a novel kinase X inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common insolubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is a common issue known as "precipitation upon dilution." this compound, like many small molecule inhibitors, is highly soluble in organic solvents like DMSO but has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, causing this compound to crash out of solution.

Q2: I'm observing inconsistent results in my kinase assays. Could this be related to this compound solubility?

A2: Absolutely. Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor reproducibility and inaccurate IC50 values. If this compound is not fully dissolved, the actual concentration available to interact with Kinase X will be lower and more variable than intended.

Q3: What is the maximum recommended concentration of DMSO in my final assay volume?

A3: To avoid solvent effects that could impact your biological assay, it is generally recommended to keep the final concentration of DMSO below 1%, and ideally below 0.5%.[1] However, the tolerance of your specific assay should be determined empirically.

Q4: Can changing the pH of my buffer help improve this compound solubility?

A4: Yes, altering the pH can significantly impact the solubility of ionizable compounds.[2][3][4][5] For a compound like this compound, which may have acidic or basic functional groups, adjusting the pH of the buffer away from its isoelectric point can increase its charge and, consequently, its solubility in aqueous solutions.[3][5] It is crucial to ensure the new pH is compatible with your assay's biological components.

Q5: Are there any recommended additives that can enhance this compound solubility?

A5: Several additives can be used to improve the solubility of hydrophobic compounds. These include non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%), which can help to keep the compound in solution.[1] Another common approach is the use of cyclodextrins, which can encapsulate the hydrophobic drug and increase its aqueous solubility.[6]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to resolving this compound precipitation upon dilution from a DMSO stock.

Experimental Protocol: Solubility Optimization
  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5). Ensure the buffer components are compatible with your downstream assay.

  • Test the effect of co-solvents. Prepare your chosen aqueous buffer (e.g., at the optimal pH determined in the previous step) containing different concentrations of a co-solvent like ethanol, glycerol, or PEG-400 (e.g., 1%, 2%, 5%).

  • Evaluate the impact of surfactants. To the optimal buffer, add a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%).[1]

  • Assess solubility. In separate microcentrifuge tubes, dilute the this compound DMSO stock to your desired final concentration (e.g., 10 µM) in each of the prepared buffer conditions.

  • Incubate and observe. Incubate the solutions at the intended assay temperature for a set period (e.g., 1 hour).

  • Visualize precipitation. Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate. Carefully inspect for a pellet.

  • Quantify soluble this compound (Optional). The supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of soluble this compound.

Data Summary: Solubility of this compound under Various Conditions
Buffer ConditionCo-SolventSurfactantObservation
50 mM HEPES, pH 7.4NoneNoneHeavy Precipitation
50 mM MES, pH 6.0NoneNoneModerate Precipitation
50 mM Tris, pH 8.5NoneNoneMild Precipitation
50 mM Tris, pH 8.52% EthanolNoneMinimal Precipitation
50 mM Tris, pH 8.55% GlycerolNoneNo Visible Precipitation
50 mM Tris, pH 8.5None0.01% Tween-20No Visible Precipitation

Note: This is example data. Actual results may vary.

Troubleshooting Workflow

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Issue 2: Inconsistent Kinase Assay Results

This guide outlines steps to ensure consistent and reliable data from your Kinase X assays by addressing potential solubility-related artifacts.

Experimental Protocol: Validating this compound in Kinase Assays
  • Prepare this compound serial dilutions. Using the optimized buffer condition identified previously, prepare a fresh serial dilution of this compound for each experiment. Start with a high concentration in 100% DMSO and perform the serial dilution in the optimized aqueous buffer.

  • Pre-incubation. After adding the diluted this compound to the assay plate, gently mix and consider a short pre-incubation period (e.g., 15-30 minutes) at the assay temperature before adding the kinase or substrate to allow the compound to fully equilibrate.

  • Control wells. Include appropriate controls in your assay:

    • No-enzyme control: To determine background signal.

    • No-inhibitor (vehicle) control: Represents 100% kinase activity (e.g., buffer with the same final DMSO concentration as your test wells).

    • Positive control inhibitor: A known soluble inhibitor of Kinase X to validate assay performance.

  • Visual inspection. Before reading the plate, visually inspect the wells for any signs of precipitation.

  • Data analysis. When calculating IC50 values, ensure that the dose-response curve has a clear sigmoidal shape with well-defined upper and lower plateaus. Irregular curves may indicate solubility issues.

Signaling Pathway Context: this compound Inhibition of Kinase X

This compound is designed to inhibit Kinase X, a critical component of a signaling pathway involved in cell proliferation. Understanding this context is important for interpreting assay results.

Kinase_X_Pathway Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase X Upstream_Kinase->Kinase_X Substrate Substrate Protein Kinase_X->Substrate Phosphorylation Transcription_Factor Transcription Factor Substrate->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation This compound This compound This compound->Kinase_X Inhibition

References

BT1718 Technical Support Center: Optimizing Treatment Duration and Timing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration and timing of BT1718 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Q1: We are observing high variability in our in vitro cytotoxicity assays with BT1718. What could be the cause?

A1: High variability in in vitro assays with BT1718, a Bicycle Drug Conjugate, can stem from several factors. Firstly, ensure consistent MT1-MMP expression across your cell lines, as BT1718's efficacy is dependent on target expression.[1][2] Variations in cell density at the time of treatment can also impact results. It is crucial to have a standardized cell seeding protocol. Another potential issue could be the stability of BT1718 in your cell culture media over the course of the experiment. While preclinical studies indicate good plasma stability, long-term stability in specific culture media can vary.[2] Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. Lastly, ensure accurate and consistent dilutions of the compound, as small errors can lead to significant differences in response.

Q2: Our in vivo xenograft models show inconsistent tumor regression with the same BT1718 dosing schedule. What should we investigate?

A2: Inconsistent tumor regression in vivo can be multifactorial. A primary reason could be heterogeneity in MT1-MMP expression within the tumors. It is recommended to perform immunohistochemistry (IHC) on a subset of tumors to confirm consistent and high-level MT1-MMP expression. The tumor microenvironment itself can also influence drug delivery and efficacy. Poor vascularization in larger tumors can limit BT1718 penetration. Ensure that tumors are within a consistent size range at the start of treatment. The timing of administration and the overall health of the animals can also contribute to variability. Standardize your procedures for drug reconstitution and administration to minimize potential errors.

Q3: We are observing off-target toxicity in our cell culture experiments at higher concentrations of BT1718. How can we mitigate this?

A3: Off-target toxicity at high concentrations can be due to the cytotoxic payload, DM1. While BT1718 is designed for targeted delivery, at supra-pharmacological concentrations, non-specific uptake or release of DM1 may occur. To mitigate this, it is crucial to perform a careful dose-response study to identify the optimal therapeutic window where you observe maximal target-specific killing with minimal off-target effects. Consider using a shorter treatment duration or a lower, more frequent dosing schedule to maintain therapeutic levels without reaching toxic concentrations. Additionally, including a control cell line with low or no MT1-MMP expression can help differentiate between target-mediated and off-target effects.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of BT1718?

A: BT1718 is a first-in-class Bicycle Drug Conjugate. It consists of a small, bicyclic peptide that specifically binds to Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein highly expressed on the surface of many solid tumors.[1][2] This peptide is linked to a potent cytotoxic agent, DM1. Upon binding to MT1-MMP on cancer cells, BT1718 is internalized, and the DM1 payload is released, leading to cell death.[3]

Q: What is the recommended solvent for reconstituting BT1718 for in vitro and in vivo studies?

A: For in vitro studies, BT1718 can typically be reconstituted in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock can then be further diluted in cell culture medium to the final working concentrations. For in vivo studies, the vehicle used in preclinical trials was not explicitly detailed in the provided search results, but a common practice for similar compounds is to formulate them in a solution such as saline or a buffered solution suitable for intravenous injection. It is always recommended to consult the manufacturer's specific instructions for the lot of BT1718 you are using.

Q: What are the key safety considerations when handling BT1718?

A: BT1718 is a potent cytotoxic agent due to its DM1 payload and should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet. Procedures for the safe disposal of contaminated materials and waste should be strictly followed according to institutional guidelines for cytotoxic agents.

Q: How can we measure the expression of MT1-MMP in our models?

A: MT1-MMP expression can be assessed using several standard laboratory techniques. For cell lines, quantitative reverse transcription PCR (qRT-PCR) can measure mRNA levels, while Western blotting or flow cytometry can be used to determine protein expression. For tumor tissues, immunohistochemistry (IHC) is the most common method to evaluate the level and distribution of MT1-MMP expression. A validated antibody and a standardized staining and scoring protocol are essential for reliable results.

Data Presentation

Table 1: In Vitro Efficacy of BT1718

Cell LineMT1-MMP ExpressionIC50 (nM)Assay Duration (hours)
EBC-1High~1Not Specified
HT-1080High1.072

Data synthesized from preclinical studies. Actual IC50 values may vary depending on specific experimental conditions.

Table 2: In Vivo Efficacy of BT1718 in Xenograft Models

Xenograft ModelDose (mg/kg)Dosing ScheduleObservation Period (days)Outcome
EBC-15Twice weekly, IVNot SpecifiedComplete tumor regression
EBC-110Twice weekly, IV14Complete tumor clearance
NCI-H197510Twice weekly, IV28Complete tumor clearance
NCI-H29210Twice weekly, IV28Reduction to minimal tumor volume
HT-108010Twice weekly, IV23Complete tumor clearance

IV: Intravenous. Data is compiled from various preclinical studies.[2][4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of BT1718 in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest BT1718 dose).

  • Treatment: Remove the overnight culture medium from the cells and add the BT1718 dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

  • Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Immunohistochemistry (IHC) for MT1-MMP Expression in Xenograft Tumors

  • Tissue Preparation: Fix freshly dissected tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a validated primary antibody against MT1-MMP at its optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.

  • Imaging and Analysis: Image the slides using a bright-field microscope and score the intensity and percentage of positive tumor cells.

Visualizations

BT1718_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell BT1718 BT1718 (Bicycle-DM1 Conjugate) MT1MMP MT1-MMP Receptor BT1718->MT1MMP Binding Internalization Internalization MT1MMP->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking DM1 DM1 Payload Lysosome->DM1 Cleavage & Release Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of BT1718.

Experimental_Workflow start Start: Hypothesis cell_line Cell Line Selection (High MT1-MMP Expression) start->cell_line invitro In Vitro Cytotoxicity Assay (Dose-Response & Time-Course) cell_line->invitro invivo In Vivo Xenograft Model (Tumor Growth Inhibition) invitro->invivo Promising results data_analysis Data Analysis (IC50, TGI) invivo->data_analysis end Conclusion data_analysis->end

Caption: Preclinical experimental workflow for BT1718.

Troubleshooting_Logic issue Inconsistent Results? check_mt1mmp Verify MT1-MMP Expression (IHC, Western Blot) issue->check_mt1mmp Yes resolve Consistent Results issue->resolve No check_reagents Check Reagent Stability & Dilutions check_mt1mmp->check_reagents check_protocol Standardize Protocol (Cell Density, Timing) check_reagents->check_protocol check_protocol->resolve

Caption: Troubleshooting logic for inconsistent results.

References

how to prevent BT18 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BT18, a novel heterobifunctional degrader designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of the this compound compound itself and to troubleshoot experiments involving this compound-mediated degradation of BTK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional small molecule. It is designed to simultaneously bind to Bruton's Tyrosine Kinase (BTK) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome. This targeted protein degradation approach offers a powerful method to reduce BTK levels in cells.

Q2: My this compound compound seems to be degrading. What are the common causes?

A2: Degradation of the this compound compound can be attributed to several factors, including chemical instability and metabolic degradation. Chemical instability can arise from improper storage, such as exposure to harsh solvents, extreme pH, light, or repeated freeze-thaw cycles. In cell-based assays, this compound can be metabolized by cellular enzymes, such as cytochrome P450s, which can modify and inactivate the compound.[1][2]

Q3: How should I properly store and handle this compound to prevent its degradation?

A3: To ensure the stability of this compound, it is crucial to follow proper storage and handling protocols. Store the lyophilized powder at -20°C or -80°C for long-term storage. For preparing stock solutions, use a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -80°C and protect them from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q4: I am not observing any degradation of my target protein, BTK. What could be the issue?

A4: If you are not observing BTK degradation, it could be due to several reasons. First, ensure that your this compound compound is not degraded by following the recommended storage and handling procedures. Other potential issues include poor cell permeability of this compound, the absence or low expression of the specific E3 ligase that this compound recruits in your cell line, or issues with the experimental setup.[4][5] It is also important to use an appropriate concentration of this compound, as very high concentrations can lead to the "hook effect," where the formation of unproductive binary complexes inhibits the formation of the productive ternary complex required for degradation.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments This compound degradation due to improper storage.Aliquot stock solutions into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Variability in cell culture conditions.Ensure consistent cell passage number, confluency (~70% is often recommended), and media composition for all experiments.[8]
No BTK degradation observed This compound compound is inactive or degraded.Perform a quality control check of your this compound stock. Consider obtaining a fresh batch of the compound.
Poor cell permeability of this compound.Use specialized assays like the chloroalkane penetration assay to assess cell permeability.[9] If permeability is low, different formulations may be needed.
Low or no expression of the required E3 ligase in the cell line.Confirm the expression of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line.[4]
"Hook effect" due to high this compound concentration.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and observe any potential hook effect.[7][10]
Weak BTK degradation Suboptimal incubation time.Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time point for maximal degradation. Degradation kinetics can vary between cell lines and compounds.[11]
Issues with Western blot protocol.Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Ensure you are loading an adequate amount of protein (typically 15-30 µg).[8][12]
High background in Western blot Non-specific antibody binding.Increase the number and duration of wash steps. Titrate your primary and secondary antibodies to find the optimal concentration. Ensure proper blocking of the membrane.[12]

Quantitative Data Summary

The following tables provide typical parameters for experiments involving this compound. Note that these are general ranges, and optimal conditions should be determined empirically for your specific experimental system.

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommendation
Form Lyophilized powder or DMSO stock solution
Storage Temperature -20°C (short-term) or -80°C (long-term)
Solvent for Stock Solution Anhydrous DMSO[3]
Stock Concentration 10 mM
Handling Aliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Typical Experimental Parameters for this compound-mediated BTK Degradation

Parameter Typical Range Notes
Cell Seeding Density Cell line dependent, aim for ~70% confluency at time of treatment[8]Over-confluent or sparse cells can lead to variable results.
This compound Concentration Range 0.1 nM - 10 µMA wide range is recommended to determine DC50 and observe the hook effect.
Incubation Time 2 - 24 hoursTime-course experiments are crucial to identify optimal degradation time.[11]
DC50 (Half-maximal Degradation Conc.) Typically in the low nanomolar to micromolar rangeHighly dependent on the specific PROTAC and cell line.
Dmax (Maximum Degradation) > 80%Represents the maximal percentage of protein degradation achieved.
Protein Loading for Western Blot 15 - 30 µgShould be optimized based on target protein abundance and antibody sensitivity.[8]

Experimental Protocols

Protocol 1: Quality Control of this compound Stock Solution

To ensure the integrity of your this compound compound, a simple quality control check using Thin Layer Chromatography (TLC) can be performed.

  • Prepare a TLC plate (silica gel).

  • Spot a small amount of your freshly prepared this compound stock solution and a previously validated or new batch of this compound as a control.

  • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of a nonpolar solvent like hexane and a polar solvent like ethyl acetate).[13]

  • Visualize the spots under UV light.

  • A single, well-defined spot for your this compound sample that migrates to the same extent as the control indicates that the compound is likely intact. The presence of multiple spots or streaking may suggest degradation.

Protocol 2: Western Blot for BTK Degradation

This protocol outlines the steps to assess the degradation of BTK in cells treated with this compound.

  • Cell Seeding: Seed your cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment.[8]

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired incubation time (e.g., 12 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.[12][14]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BTK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of BTK degradation.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival MAPK->Cell_Survival

Caption: Simplified BTK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis QC This compound Quality Control (e.g., TLC) Treatment Treat cells with this compound (dose-response & time-course) QC->Treatment Cell_Culture Cell Culture (seed cells) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot for BTK & Loading Control Lysis->WB Imaging Imaging & Densitometry WB->Imaging Data_Analysis Data Analysis (DC50, Dmax) Imaging->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

References

BT18 Technical Support Center: Overcoming Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BT18. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the intended target of this compound and its known primary mechanism of action?

This compound is a potent small molecule inhibitor designed to target the ATP-binding site of Kinase A , a critical regulator of cellular proliferation. By inhibiting Kinase A, this compound is intended to induce cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated.

Q2: We are observing unexpected cellular phenotypes that are inconsistent with Kinase A inhibition. What could be the cause?

Unexpected phenotypes may arise from off-target effects. While this compound is highly selective for Kinase A, cross-reactivity with other kinases, such as Kinase B , has been reported at higher concentrations. Inhibition of Kinase B, which is involved in a parallel survival pathway, can lead to confounding results. It is crucial to perform dose-response experiments and validate target engagement.

Q3: How can we confirm if the observed effects in our experiments are due to on-target or off-target activity of this compound?

To differentiate between on-target and off-target effects, we recommend a multi-pronged approach:

  • Use a structurally unrelated inhibitor: Employ a different inhibitor of Kinase A with a distinct chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase A. If this phenocopies the effect of this compound, it confirms on-target activity.[1]

  • Rescue experiment: In cells treated with this compound, express a drug-resistant mutant of Kinase A. If this reverses the phenotype, it demonstrates on-target action.

  • Kinase Profiling: Perform a comprehensive kinase panel to identify other potential targets of this compound.

Q4: What are the recommended working concentrations for this compound to minimize off-target effects?

We recommend using the lowest concentration of this compound that elicits the desired on-target effect. Based on in-house profiling, concentrations below 1 µM are generally selective for Kinase A. It is advisable to perform a dose-response curve in your specific cell line to determine the optimal concentration.

Q5: Are there any known signaling pathways affected by this compound's off-target activity?

Yes, at elevated concentrations, this compound can inhibit Kinase B, which may lead to the unintended activation of downstream compensatory signaling pathways. A diagram of both the intended and off-target pathways is provided below.

Troubleshooting Guides

Problem 1: Inconsistent results or high variability between experiments.
  • Potential Cause: Inconsistent drug concentration, cell density, or incubation time.

  • Solution:

    • Ensure this compound is fully dissolved in DMSO and then diluted in culture medium immediately before use.

    • Maintain consistent cell seeding densities and treatment durations across all experiments.[2]

    • Regularly calibrate pipettes to ensure accurate dispensing of the compound.[2]

Problem 2: Lower than expected potency or efficacy.
  • Potential Cause: Drug degradation, poor cell permeability, or presence of drug efflux pumps.

  • Solution:

    • Prepare fresh dilutions of this compound for each experiment.

    • Verify the expression of the target Kinase A in your cell model.

    • Test for the presence of ABC transporters which may be exporting this compound from the cells.

Problem 3: Observed phenotype does not match the known function of Kinase A.
  • Potential Cause: This is a strong indicator of an off-target effect.

  • Solution:

    • Perform a Western blot analysis to check the phosphorylation status of known substrates of both Kinase A and the potential off-target, Kinase B.

    • Conduct a cell viability assay comparing the effects of this compound with a specific Kinase B inhibitor.

    • Follow the detailed protocol below for differentiating on-target versus off-target effects.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound
KinaseIC50 (nM)Description
Kinase A50Intended Target
Kinase B850Known Off-Target
Kinase C>10,000Not significantly inhibited
Kinase D>10,000Not significantly inhibited
Table 2: Effect of this compound on Cell Viability
Cell LineKinase A StatusKinase B StatusThis compound GI50 (µM)
Cell Line 1High ExpressionLow Expression0.1
Cell Line 2Low ExpressionHigh Expression2.5
Cell Line 3High ExpressionHigh Expression0.5

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects Using Western Blot
  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM), a known Kinase A inhibitor, and a known Kinase B inhibitor for 24 hours. Include a DMSO-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Kinase A substrate, total Kinase A, p-Kinase B substrate, total Kinase B, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the effect of this compound on the phosphorylation of Kinase A and Kinase B substrates.

Mandatory Visualizations

cluster_0 Intended Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Substrate_A Substrate A Kinase_A->Substrate_A Proliferation Proliferation Substrate_A->Proliferation BT18_On This compound BT18_On->Kinase_A

Caption: Intended signaling pathway of this compound targeting Kinase A.

cluster_1 Off-Target Pathway Stress_Signal Stress Signal Kinase_B Kinase B Stress_Signal->Kinase_B Substrate_B Substrate B Kinase_B->Substrate_B Survival Survival Substrate_B->Survival BT18_Off This compound (High Conc.) BT18_Off->Kinase_B

Caption: Off-target signaling pathway of this compound inhibiting Kinase B.

Start Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Low_Conc Effect at Low Conc.? Dose_Response->Low_Conc On_Target Likely On-Target Low_Conc->On_Target Yes High_Conc Effect only at High Conc.? Low_Conc->High_Conc No Orthogonal_Validation Orthogonal Validation: - Genetic Knockdown - Structurally Different Inhibitor On_Target->Orthogonal_Validation Off_Target Suspect Off-Target High_Conc->Off_Target Yes Investigate_Off_Target Investigate Off-Target: - Kinase Profiling - Western Blot for p-Kinase B Off_Target->Investigate_Off_Target Phenotype_Match Phenotype Matches? Orthogonal_Validation->Phenotype_Match Confirmed_On_Target Confirmed On-Target Phenotype_Match->Confirmed_On_Target Yes Phenotype_Match->Investigate_Off_Target No

Caption: Experimental workflow for troubleshooting this compound off-target effects.

Problem Problem with this compound Experiment Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results Check_Protocols Review Experimental Protocols: - Drug Prep - Cell Density Inconsistent_Results->Check_Protocols Yes Unexpected_Phenotype Unexpected Phenotype? Inconsistent_Results->Unexpected_Phenotype No Differentiate_Effects Differentiate On/Off-Target Effects Unexpected_Phenotype->Differentiate_Effects Yes Low_Efficacy Low Efficacy? Unexpected_Phenotype->Low_Efficacy No Check_Drug_And_Target Check Drug Stability and Target Expression Low_Efficacy->Check_Drug_And_Target Yes

Caption: Logical diagram for diagnosing issues with this compound.

References

BT18 (Interleukin-18) Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BT18 (Interleukin-18, IL-18). The information is designed to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IL-18) and what is its primary function?

A1: Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[1][2][3] It plays a crucial role in regulating both innate and acquired immune responses.[3] A key function of IL-18 is its ability to induce the production of interferon-gamma (IFN-γ), particularly from T-helper 1 (Th1) cells, which is vital for host defense against infections.[1][2]

Q2: What are the main sources of experimental variability when working with IL-18?

A2: Experimental variability in IL-18 studies can arise from several factors, including:

  • Biological Variability: Intra- and inter-patient or sample variability can be a significant source of variation, often due to differences in the cellular composition of tissue samples.[4]

  • Reagent Consistency: Lot-to-lot variation in recombinant IL-18, antibodies, and other critical reagents can impact experimental outcomes.

  • Cell Culture Conditions: The type of cells used, their passage number, and culture conditions can influence their responsiveness to IL-18 stimulation.

  • Assay-Specific Variability: Technical variability in assays used to measure IL-18-induced responses (e.g., ELISA, Western blot, qPCR) can contribute to a lack of reproducibility.

Q3: How can I minimize variability in my IL-18 experiments?

A3: To enhance reproducibility, consider the following:

  • Standardize Protocols: Use consistent, detailed protocols across all experiments.

  • Control for Biological Variation: When possible, normalize data to account for baseline differences between samples. For tissue samples, be mindful of heterogeneity.[4]

  • Reagent Qualification: Test new lots of critical reagents to ensure they perform comparably to previous batches.

  • Consistent Cell Culture: Maintain consistent cell culture practices, including cell density, passage number, and media composition.

  • Include Proper Controls: Always include positive and negative controls in your assays to monitor performance.

Troubleshooting Guides

Issue 1: Inconsistent or Low IFN-γ Production After IL-18 Stimulation
Potential Cause Troubleshooting Step
Inactive Recombinant IL-18 - Verify the bioactivity of the recombinant IL-18 using a well-characterized, responsive cell line.- Purchase recombinant proteins from a reputable supplier and handle them according to the manufacturer's instructions.
Suboptimal Cell Response - Ensure the cell line used is known to express the IL-18 receptor complex.- Optimize the concentration of IL-18 and the stimulation time.- Check for cell viability and ensure cells are healthy and in the logarithmic growth phase.
Presence of IL-18 Binding Protein (IL-18BP) - IL-18BP is a natural inhibitor of IL-18. Measure IL-18BP levels in your experimental system, as high levels can neutralize IL-18 activity.[3]
Assay Issues (ELISA) - Confirm the specificity and sensitivity of the IFN-γ ELISA kit.- Run a standard curve with each assay to ensure linearity and accuracy.
Issue 2: High Background in IL-18 Signaling Assays (e.g., NF-κB Reporter Assay)
Potential Cause Troubleshooting Step
Constitutive Pathway Activation - Serum in the culture medium can sometimes activate signaling pathways. Consider serum-starving the cells for a few hours before IL-18 stimulation.- High cell density can sometimes lead to spontaneous activation. Plate cells at an optimal density.
Reagent Contamination - Ensure all reagents, especially cell culture media and buffers, are free of endotoxin contamination, which can potently activate NF-κB.
Reporter Plasmid Issues - If using a transient transfection system, optimize the amount of reporter plasmid used to minimize basal activity.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with IL-18
  • Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Stimulation: Add recombinant human IL-18 to the desired final concentration (e.g., 10-100 ng/mL). For synergistic effects on IFN-γ production, co-stimulate with IL-12 (e.g., 1-10 ng/mL).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis (e.g., IFN-γ ELISA).

IL-18 Signaling Pathway

The biological activity of IL-18 is initiated by its binding to the IL-18 receptor complex, which subsequently activates downstream signaling cascades.[1][2] Key pathways activated by IL-18 include the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of various inflammatory mediators.[1][2]

IL18_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL18 IL-18 IL18R IL-18R Complex IL18->IL18R Binding MyD88 MyD88 IL18R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TRAF6->MAPK_pathway IkappaB IκB IKK_complex->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Gene_Expression Gene Expression (e.g., IFN-γ, Chemokines) NFkappaB_nucleus->Gene_Expression Induces

Caption: IL-18 signaling pathway leading to gene expression.

References

addressing unexpected results with BT18 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BT18, a Bicycle Drug Conjugate (BDC) targeting Membrane Type 1 Matrix Metalloproteinase (MT1-MMP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Bicycle Drug Conjugate (BDC) that specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14. MT1-MMP is a protein that is often overexpressed on the surface of various solid tumor cells and is associated with poor prognosis due to its role in cell migration and metastasis.[1] The this compound molecule consists of a small, bicyclic peptide that binds with high affinity to MT1-MMP, linked to a potent cytotoxic agent, DM1. Upon binding to MT1-MMP on the cancer cell surface, the this compound-MT1-MMP complex is internalized. Inside the cell, the linker is cleaved, releasing the DM1 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (cell death).[2]

Q2: Which cell lines are suitable for in vitro studies with this compound?

A2: The suitability of a cell line for this compound studies primarily depends on its expression level of surface MT1-MMP. High MT1-MMP expressing cell lines are expected to be more sensitive to this compound. It is crucial to verify MT1-MMP expression in your chosen cell line(s) prior to initiating experiments. Techniques such as Western blotting, flow cytometry, or immunohistochemistry can be used to determine MT1-MMP levels.[1][2] For example, the human breast cancer cell line MDA-MB-231 is known to express MT1-MMP.[2][3]

Q3: What are the expected outcomes of a successful this compound in vivo study?

A3: In preclinical xenograft models, successful treatment with this compound is expected to result in a significant reduction in tumor growth compared to vehicle-treated control groups. In some cases, complete tumor regression has been observed.[2] The efficacy of this compound is dependent on the MT1-MMP expression levels of the implanted tumor cells.

Troubleshooting Guides

In Vitro Assay Unexpected Results

Problem: High variability in cell viability/cytotoxicity assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and perform seeding with care to avoid edge effects in the microplate.[4][5]

  • Possible Cause 2: Cell line heterogeneity.

    • Solution: High-passage number cell lines can exhibit genetic drift, leading to varied MT1-MMP expression. Use low-passage number cells and regularly perform cell line authentication.[6]

  • Possible Cause 3: Issues with the assay reagent.

    • Solution: Ensure that the viability assay reagent (e.g., MTT, resazurin) is properly stored and that the incubation times are optimized for your specific cell line and experimental conditions.[5][7]

Problem: No significant cytotoxic effect observed even in expectedly sensitive cell lines.

  • Possible Cause 1: Low or absent MT1-MMP expression.

    • Solution: Independently verify the MT1-MMP expression of your cell line stock using Western blot or flow cytometry. Expression levels can change over time in culture.[1][2]

  • Possible Cause 2: Inefficient internalization of the this compound-MT1-MMP complex.

    • Solution: Perform an antibody internalization assay to confirm that this compound is being taken up by the cells upon binding to MT1-MMP.[8][9]

  • Possible Cause 3: Drug efflux pumps.

    • Solution: Some cancer cell lines express high levels of multidrug resistance (MDR) transporters that can pump out the DM1 payload. This can be investigated using MDR inhibitors in co-treatment experiments.

In Vivo Xenograft Study Unexpected Results

Problem: Lack of tumor growth inhibition in a xenograft model.

  • Possible Cause 1: Low MT1-MMP expression in the xenograft tumor.

    • Solution: Confirm MT1-MMP expression in the tumor tissue post-explantation using immunohistochemistry. The in vivo tumor microenvironment can sometimes alter protein expression compared to in vitro cultures.

  • Possible Cause 2: Poor tumor penetration of this compound.

    • Solution: While BDCs are designed for good tumor penetration, highly fibrotic or poorly vascularized tumors may present a challenge. Histological analysis of the tumor tissue can provide insights into its composition.

  • Possible Cause 3: Murine stromal cell expression of MT1-MMP.

    • Solution: In xenograft models, the tumor stroma is of murine origin. If murine stromal cells express MT1-MMP, this compound could bind to these cells, reducing the amount available to target the human cancer cells. Species-specific analysis of MT1-MMP expression can clarify this.[3]

Problem: Unexpected toxicity or adverse effects in the animal model.

  • Possible Cause 1: Off-target binding.

    • Solution: While this compound is designed to be highly specific for MT1-MMP, potential off-target binding in other tissues could lead to toxicity. A thorough toxicological evaluation, including histological analysis of major organs, is recommended.

  • Possible Cause 2: "Bystander effect" impacting healthy tissue.

    • Solution: The DM1 payload, once released, can potentially affect neighboring healthy cells. This is a known phenomenon with some ADCs.[7] Dose optimization studies are crucial to find a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity.

Data Presentation

Table 1: Example Data from a this compound In Vitro Cytotoxicity Assay

Cell LineMT1-MMP ExpressionThis compound IC50 (nM)
MDA-MB-231High10
MCF-7Low>1000
HT-1080High15
A549Moderate50

Table 2: Example Data from a this compound In Vivo Xenograft Study

Treatment GroupTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control0+5
This compound (5 mg/kg)40-2
This compound (10 mg/kg)85-8

Experimental Protocols

1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

2. Protocol: Western Blot for MT1-MMP Expression

  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MT1-MMP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control like beta-actin.[1]

Mandatory Visualization

BT18_Mechanism_of_Action cluster_cell Cancer Cell BT18_ext This compound MT1MMP MT1-MMP BT18_ext->MT1MMP Binding Complex This compound-MT1-MMP Complex MT1MMP->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Payload Lysosome->DM1 Payload Release Microtubules Microtubules DM1->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis Cell Death

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for unexpected in vitro results.

Experimental_Workflow Select_Cells 1. Select Cell Lines (High/Low MT1-MMP) Verify_Expression 2. Verify MT1-MMP Expression (Western Blot/FACS) Select_Cells->Verify_Expression In_Vitro_Assay 3. In Vitro Cytotoxicity Assay (e.g., MTT) Verify_Expression->In_Vitro_Assay Establish_Xenograft 4. Establish Xenograft Model in Immunodeficient Mice In_Vitro_Assay->Establish_Xenograft Treatment_Phase 5. Administer this compound (Dose-Response) Establish_Xenograft->Treatment_Phase Monitor_Tumor 6. Monitor Tumor Volume and Body Weight Treatment_Phase->Monitor_Tumor Endpoint_Analysis 7. Endpoint Analysis (IHC, etc.) Monitor_Tumor->Endpoint_Analysis

Caption: Preclinical experimental workflow for this compound evaluation.

References

Technical Support Center: In Vivo Delivery of BT18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BT18 in in vivo experiments. The following information is designed to address common challenges and provide standardized protocols for refining delivery methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of this compound?

A1: The primary challenges in the in vivo delivery of this compound, like many nanoparticle-based therapeutics, include ensuring stability in circulation, achieving targeted biodistribution to the desired tissues while minimizing off-target accumulation, and managing potential toxicity.[1][2] The size, surface characteristics, and composition of the delivery vehicle are critical factors that influence its behavior in the body.[1][2]

Q2: How can I track the biodistribution of this compound in my animal models?

A2: Several methods can be employed to determine the in vivo biodistribution of this compound. These include in vivo optical imaging (IVIS) if this compound or its carrier is fluorescently labeled, radiolabeling for detection via techniques like PET imaging or a gamma counter, and spectroscopy methods like inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify inorganic particle components in tissues.[1][3] Each method offers different levels of sensitivity and accuracy.[3]

Q3: What are the common sites of off-target accumulation for nanoparticle-based therapeutics like this compound?

A3: Nanoparticles often accumulate in the organs of the reticuloendothelial system (RES), primarily the liver and spleen.[1][2] The particle size and surface properties significantly influence this accumulation, with larger particles tending to accumulate more in the liver.[1] Clearance of these particles is often through hepatobiliary excretion.[1]

Q4: What are the potential toxicities associated with this compound delivery?

A4: Potential toxicities can arise from the this compound compound itself or the delivery vehicle. For nanoparticle-based systems, long-term accumulation in organs like the liver and spleen can be a concern.[2] It is crucial to conduct long-term toxicity studies, including histological analysis of major organs, to assess any adverse effects.[1] The interaction of the delivery system with immune cells should also be characterized.[2]

Q5: How can I optimize the dosage of this compound for in vivo studies?

A5: Dose optimization is a critical step to maximize therapeutic efficacy while minimizing toxicity.[4] This typically involves a dose-escalation study where different doses of this compound are administered to animal cohorts. Key endpoints to measure include target engagement, therapeutic effect, and signs of toxicity. The dosing frequency and schedule should also be optimized based on the pharmacokinetic and pharmacodynamic profile of this compound.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low therapeutic efficacy Poor biodistribution to the target site.Modify the surface of the delivery vehicle with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the desired site. Optimize particle size to improve tissue penetration.[1][2]
Rapid clearance from circulation.PEGylate the surface of the delivery vehicle to increase circulation half-life.[2]
Inefficient cellular uptake.Incorporate cell-penetrating peptides or other uptake-enhancing moieties into the delivery system.[5]
High off-target accumulation (e.g., in liver and spleen) Non-specific uptake by the reticuloendothelial system (RES).Modify particle size and surface charge to reduce RES uptake. Smaller nanoparticles often exhibit reduced liver accumulation.[1]
Lack of targeting.As mentioned above, incorporate targeting ligands to direct the therapeutic to the intended tissue.
Observed toxicity in animal models Inherent toxicity of the this compound compound or its delivery vehicle.Conduct a dose-response study to determine the maximum tolerated dose (MTD). Evaluate alternative, more biocompatible delivery materials.[1][2]
Immunogenicity of the delivery system.Assess the immune response to the delivery vehicle. Consider using materials with known low immunogenicity.[2]
Variability in experimental results Inconsistent formulation of the this compound delivery system.Ensure a standardized and reproducible protocol for the synthesis and formulation of the this compound delivery vehicle. Characterize each batch for size, charge, and drug loading.
Differences in animal handling and administration.Standardize the route and technique of administration (e.g., intravenous, intraperitoneal). Ensure consistency in animal age, weight, and strain.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study using Fluorescence Imaging
  • Preparation:

    • Synthesize or procure this compound conjugated to a near-infrared (NIR) fluorophore.

    • Prepare the formulation for injection in a sterile, biocompatible buffer (e.g., PBS).

    • Acclimate the animal models (e.g., nude mice) to the imaging system.

  • Administration:

    • Systemically inject the fluorescently labeled this compound formulation into the animals (e.g., via tail vein injection).[4] A typical dose might be 10 mg/kg in 100 µL of PBS.[4]

    • Include a control group injected with the vehicle alone.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1h, 4h, 24h, 48h), anesthetize the animals and perform whole-body imaging using an in vivo imaging system (IVIS).[3]

    • Select the appropriate excitation and emission filters for the chosen NIR fluorophore to minimize tissue autofluorescence.[3]

  • Ex Vivo Analysis:

    • At the final time point, euthanize the animals and harvest major organs (heart, liver, spleen, lungs, kidneys, and tumor if applicable).[4]

    • Image the harvested organs using the IVIS to quantify fluorescence intensity.[4]

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).[3]

  • Data Analysis:

    • Analyze the fluorescence images to determine the biodistribution profile of this compound over time.

    • Compare the accumulation in target tissues versus off-target organs.

Protocol 2: Histological Analysis for Toxicity Assessment
  • Tissue Collection:

    • Following the biodistribution study or a dedicated toxicology study, collect major organs (liver, spleen, kidneys, heart, lungs).[1]

  • Tissue Processing:

    • Fix the tissues in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin.

    • Section the paraffin blocks into thin slices (e.g., 5 µm).

  • Staining:

    • Stain the tissue sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • A qualified pathologist should examine the stained sections under a microscope.

    • Assess for any signs of tissue damage, inflammation, or other abnormalities.[1]

  • Reporting:

    • Document any pathological findings and compare the tissues from treated animals to those from the control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_this compound Synthesize and Formulate Fluorescent this compound injection Systemic Injection prep_this compound->injection prep_animals Acclimate Animal Models prep_animals->injection in_vivo_imaging In Vivo Imaging (IVIS) injection->in_vivo_imaging ex_vivo_analysis Ex Vivo Organ Harvest and Imaging in_vivo_imaging->ex_vivo_analysis quantification Quantify Fluorescence ex_vivo_analysis->quantification biodistribution Determine Biodistribution quantification->biodistribution

Caption: Workflow for In Vivo Biodistribution Study.

troubleshooting_logic start Low Therapeutic Efficacy cause1 Poor Biodistribution? start->cause1 cause2 Rapid Clearance? start->cause2 cause3 Inefficient Uptake? start->cause3 solution1 Add Targeting Ligands Optimize Particle Size cause1->solution1 Yes solution2 PEGylate Surface cause2->solution2 Yes solution3 Incorporate CPPs cause3->solution3 Yes

Caption: Troubleshooting Low Therapeutic Efficacy.

References

minimizing cytotoxicity of BT18 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Bicycle Toxin Conjugate, BT1718. The information is tailored for scientists and drug development professionals to anticipate and address challenges in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is BT1718 and what is its mechanism of action?

A1: BT1718 is a Bicycle Toxin Conjugate (BTC). It comprises a small, constrained bicyclic peptide that specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14. This peptide is linked via a cleavable disulfide linker to the potent cytotoxic agent DM1, a maytansinoid tubulin inhibitor.[1][2][3] Upon binding to MT1-MMP on the cell surface, BT1718 is internalized, and the DM1 payload is released, leading to mitotic arrest and subsequent cell death.[4]

Q2: How do I select appropriate positive and negative control cell lines for my experiments?

A2: The efficacy of BT1718 is dependent on the expression level of its target, MT1-MMP.[3]

  • Positive Controls: Select cell lines with high expression of MT1-MMP. Examples include certain non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and sarcoma cell lines.[2] The EBC-1 cell line has been shown to be sensitive to BT1718.[5]

  • Negative Controls: Choose cell lines with low or no detectable MT1-MMP expression. This will help you to assess the off-target cytotoxicity of the DM1 payload.

It is highly recommended to verify the MT1-MMP expression levels of your chosen cell lines by western blot or flow cytometry before initiating cytotoxicity assays.

Q3: What is the expected in vitro potency of BT1718?

A3: The in vitro potency of BT1718 is cell line-dependent and correlates with MT1-MMP expression. In the MT1-MMP expressing EBC-1 cell line, BT1718 has demonstrated an IC50 of approximately 1nM.[5]

Troubleshooting Guide

High Cytotoxicity in MT1-MMP Negative Control Cell Lines

Problem: You are observing significant cell death in your negative control cell lines that have low or no MT1-MMP expression.

Possible Causes and Solutions:

CauseRecommended Action
Free DM1 in the BT1718 solution: The linker may have been prematurely cleaved, releasing the cytotoxic payload.1. Use fresh BT1718: Prepare fresh dilutions from a new stock vial for each experiment. 2. Proper Storage: Ensure BT1718 is stored according to the manufacturer's instructions to maintain linker stability.
Non-specific uptake of the conjugate: At high concentrations, the ADC may be internalized through mechanisms other than MT1-MMP binding.1. Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that maintains target specificity. 2. Reduce Incubation Time: Shorter incubation periods may reduce non-specific uptake.
"Bystander Effect": If co-culturing MT1-MMP positive and negative cells, the DM1 released from the target cells can diffuse and kill neighboring negative cells.[6]1. Monoculture Experiments: Initially, test cytotoxicity in monocultures to establish baseline sensitivity. 2. Evaluate Bystander Effect Separately: If studying the bystander effect is intended, design co-culture experiments with a clear understanding of this potential outcome.[7]
Low or No Cytotoxicity in MT1-MMP Positive Cell Lines

Problem: You are not observing the expected level of cell death in your MT1-MMP positive cell lines.

Possible Causes and Solutions:

CauseRecommended Action
Low MT1-MMP Expression: The actual expression level of MT1-MMP in your cell line may be lower than reported or may have changed with passage number.1. Verify MT1-MMP Expression: Confirm MT1-MMP protein levels using Western Blot or flow cytometry. 2. Use a Different Cell Line: Switch to a cell line with confirmed high MT1-MMP expression.
Drug Efflux Pumps: The cancer cells may be overexpressing multidrug resistance (MDR) transporters that actively pump DM1 out of the cell.1. Investigate MDR Expression: Check for the expression of common MDR proteins like P-glycoprotein (MDR1). 2. Use MDR Inhibitors (with caution): In mechanistic studies, co-treatment with an MDR inhibitor can help confirm this as the resistance mechanism.
Sub-optimal Assay Conditions: The cell seeding density, incubation time, or assay method may not be appropriate.1. Optimize Seeding Density: Ensure cells are in the exponential growth phase during the experiment.[8][9] 2. Extend Incubation Time: As DM1 is a tubulin inhibitor, its cytotoxic effects are most pronounced during mitosis. An incubation time of 72-96 hours is often recommended.[8] 3. Confirm with a Secondary Assay: Use an orthogonal method, such as an apoptosis assay (e.g., Annexin V staining), to confirm the results of a viability assay (e.g., MTT).

Quantitative Data Summary

Table 1: In Vitro Potency of BT1718
CompoundCell LineTarget ExpressionIC50 (nM)
BT1718EBC-1MT1-MMP Positive~1

Data from preclinical studies.[5]

Table 2: In Vitro Potency of DM1 (Mertansine)
CompoundCell LineCancer TypeIC50
DM1 (Mertansine)B16F10Melanoma0.092 µg/mL
DM1 (Mertansine)NCI-H929Multiple MyelomaInduces apoptosis at 20 nM

This table provides an indication of the intrinsic potency of the DM1 payload.[10] Note that the potency of BT1718 will be dependent on target-mediated delivery.

Experimental Protocols

Protocol 1: Determining the IC50 of BT1718 using an MTT Assay

This protocol is adapted from standard procedures for assessing ADC cytotoxicity.[7][8][9]

Materials:

  • Target (MT1-MMP positive) and control (MT1-MMP negative) cell lines

  • Complete cell culture medium

  • BT1718

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.

  • BT1718 Treatment:

    • Prepare a serial dilution of BT1718 in complete medium at 2x the final desired concentrations.

    • Remove the medium from the cells and add 100 µL of the BT1718 dilutions to the respective wells.

    • For the untreated control wells, add 100 µL of fresh medium.

    • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the BT1718 concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol provides a method to confirm that cell death is occurring via apoptosis.

Materials:

  • Cells treated with BT1718 as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment with BT1718 for the desired time, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations

BT1718_Mechanism_of_Action BT1718 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell BT1718 BT1718 (Bicycle-DM1 Conjugate) MT1MMP MT1-MMP Receptor BT1718->MT1MMP Binding Internalization Internalization MT1MMP->Internalization Receptor-mediated endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DM1 Released DM1 Lysosome->DM1 Linker Cleavage Microtubules Microtubules DM1->Microtubules Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: Mechanism of action of BT1718.

Cytotoxicity_Workflow Experimental Workflow for Minimizing BT1718 Cytotoxicity start Start select_cells Select Cell Lines (MT1-MMP+ and MT1-MMP-) start->select_cells verify_expression Verify MT1-MMP Expression (Western Blot / Flow Cytometry) select_cells->verify_expression dose_response Initial Dose-Response Assay (e.g., MTT, 72-96h) verify_expression->dose_response evaluate_specificity Evaluate Specificity (Compare IC50 in MT1-MMP+ vs. MT1-MMP- cells) dose_response->evaluate_specificity is_specific Is cytotoxicity specific to MT1-MMP+ cells? evaluate_specificity->is_specific troubleshoot Troubleshoot Off-Target Effects (See Guide) is_specific->troubleshoot No optimize_conditions Optimize Conditions (Concentration, Incubation Time) is_specific->optimize_conditions Yes troubleshoot->optimize_conditions confirm_apoptosis Confirm Mechanism (Annexin V Assay) optimize_conditions->confirm_apoptosis proceed Proceed with Optimized Protocol confirm_apoptosis->proceed

Caption: Workflow for assessing and minimizing BT1718 cytotoxicity.

References

Technical Support Center: BT18 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of BT18.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental and production phases of this compound.

Issue 1: Low Yield of this compound During Synthesis

Potential Cause Recommended Solution
Suboptimal Reagent ConcentrationTitrate reagent concentrations to determine the optimal stoichiometric ratios for the reaction.
Inefficient Catalyst ActivityScreen alternative catalysts or optimize the concentration of the current catalyst. Ensure proper storage and handling of the catalyst to prevent degradation.
Reaction Temperature and TimeOptimize the reaction temperature and duration. Perform a time-course experiment to identify the point of maximum yield before product degradation occurs.
pH of Reaction MixtureThe pH of the reaction buffer can significantly impact enzyme activity and reaction kinetics. Perform the reaction across a range of pH values to find the optimum.

Issue 2: Presence of Impurities in Purified this compound

Potential Cause Recommended Solution
Incomplete ReactionIncrease reaction time or adjust reagent ratios to drive the reaction to completion. Monitor reaction progress using techniques like HPLC or TLC.
Non-specific Binding During ChromatographyModify the elution buffer composition (e.g., salt concentration, pH) to reduce non-specific binding. Consider using a different type of chromatography resin.
Co-elution of Structurally Similar ImpuritiesEmploy a higher resolution chromatography column or a different purification method (e.g., preparative HPLC, crystallization).
Degradation of this compoundAdd protease inhibitors or other stabilizing agents to the purification buffers. Perform purification steps at a lower temperature (e.g., 4°C).

Experimental Workflow for Optimizing this compound Synthesis

G cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-Up & Verification A Initial Synthesis (Small Scale) B Purity & Yield Analysis (HPLC, MS) A->B C Identify Key Parameters (Temp, pH, Reagents) B->C D Design of Experiments (DOE) C->D E Execute Optimization Experiments D->E F Analyze Results E->F G Scale-Up Synthesis (Pilot Scale) F->G H Verify Purity & Yield G->H I Finalize Production Protocol H->I

Caption: Workflow for optimizing this compound synthesis from small-scale to pilot production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

For long-term storage, it is recommended to store purified this compound in a lyophilized form at -80°C. For short-term use, a solution of this compound in a suitable buffer containing a cryoprotectant can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: How can I monitor the purity of this compound during production?

High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the purity of this compound. A reverse-phase C18 column with a gradient of acetonitrile in water is a common starting point. Mass Spectrometry (MS) should be used to confirm the identity of the main peak and any impurities.

Q3: What are the critical parameters to consider when scaling up this compound production?

Key parameters for successful scale-up include:

  • Mixing Efficiency: Ensure homogenous mixing in larger reaction vessels.

  • Heat Transfer: Maintain optimal reaction temperature as the volume increases.

  • Downstream Processing: The capacity and efficiency of purification columns and filtration systems must be scaled appropriately.

  • Reagent Addition Rate: Control the rate of reagent addition to prevent localized high concentrations and side reactions.

Logical Relationship of Scale-Up Challenges

G main Scale-Up Challenges A Process Control main->A B Purification Efficiency main->B C Product Stability main->C D Cost-Effectiveness main->D sub_A1 Temperature Fluctuation A->sub_A1 sub_A2 Inadequate Mixing A->sub_A2 sub_B1 Column Overloading B->sub_B1 sub_B2 Buffer Consumption B->sub_B2 sub_C1 Degradation C->sub_C1 sub_C2 Aggregation C->sub_C2 sub_D1 Reagent Costs D->sub_D1 sub_D2 Equipment Investment D->sub_D2 G This compound This compound Receptor Membrane Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene induces

Validation & Comparative

Unable to Validate Efficacy of BT18: Compound Not Identified in Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and medical literature did not yield any specific information for a compound designated "BT18." As a result, a comparison guide validating its efficacy against a control compound cannot be generated at this time.

The initial search for "this compound" and its potential therapeutic applications did not uncover any registered clinical trials, peer-reviewed publications, or other data sources that would allow for the identification of the compound's mechanism of action, its therapeutic target, or any efficacy data. Without this fundamental information, it is not possible to select an appropriate control compound for a meaningful comparison.

To proceed with the creation of a detailed comparison guide as requested, the following information is essential:

  • Full chemical name or alternative identifiers for this compound: This will enable a more targeted and accurate search of chemical and biological databases.

  • Therapeutic target or intended biological pathway: Understanding the intended mechanism of action is crucial for identifying a relevant control compound.

  • Any existing publications, patents, or internal data reports: This information would provide the necessary foundation for summarizing experimental data and protocols.

Once more specific details about this compound are available, a thorough analysis and comparison can be conducted. This would include structuring quantitative data into comparative tables, detailing experimental methodologies, and generating visualizations of relevant signaling pathways and workflows as originally requested.

A Comparative Analysis of BT18 and Parasporin-1 in Leukemic Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two promising anti-cancer compounds derived from Bacillus thuringiensis: BT18 and Parasporin-1 (PS1). Both are recognized for their selective cytotoxicity toward cancer cells, particularly leukemic cell lines. This document summarizes their mechanisms of action, available cytotoxicity data, and detailed experimental protocols for assessing their efficacy.

Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 / Effective ConcentrationSource
This compound CEM-SS (T-lymphoblastic leukemia)Cytotoxicity AssaySpecific IC50 not provided; demonstrated specificity for CEM-SS over other cancer cell lines and normal lymphocytes.[1][1]
Parasporin-1 (PS1) MOLT-4 (T-lymphoblastic leukemia)Cytotoxicity AssayNot explicitly provided, but strong cytotoxicity reported.[2]
Parasporin-1 (PS1) HeLa (Cervical cancer)Cytotoxicity Assay~1 µg/mL
Parasporin-1 (PS1) HL-60 (Promyelocytic leukemia)Cytotoxicity AssayNot explicitly provided, but strong cytotoxicity reported.

Note: The absence of directly comparable IC50 values highlights a gap in the current research and underscores the importance of conducting side-by-side comparative assays for a definitive assessment of their relative potencies.

Mechanism of Action and Signaling Pathways

This compound and Parasporin-1 employ distinct mechanisms to induce cancer cell death. This compound is suggested to trigger apoptosis, while Parasporin-1's cytotoxic action is initiated by a rapid influx of calcium ions.

This compound Signaling Pathway

This compound is understood to induce apoptosis in leukemic cells. While the complete signaling cascade is yet to be fully elucidated, it is proposed to involve the activation of intracellular apoptotic pathways upon binding to the cell surface.

BT18_Pathway This compound This compound Toxin Receptor Cell Surface Receptor (Putative) This compound->Receptor Apoptosis_Initiation Apoptosis Initiation Receptor->Apoptosis_Initiation Caspase_Cascade Caspase Cascade Activation Apoptosis_Initiation->Caspase_Cascade Cell_Death Apoptotic Cell Death Caspase_Cascade->Cell_Death

Caption: Proposed apoptotic signaling pathway of this compound toxin.

Parasporin-1 Signaling Pathway

Parasporin-1 induces cytotoxicity through a mechanism distinct from pore formation. It triggers a rapid and sustained increase in intracellular calcium concentration, which in turn activates apoptotic signaling cascades, including the degradation of pro-caspase-3 and poly(ADP-ribose) polymerase (PARP)[3].

PS1_Pathway PS1 Parasporin-1 G_Protein Trimeric G-Protein Signaling PS1->G_Protein Ca_Influx Ca2+ Influx G_Protein->Ca_Influx Ca_Increase Increased Intracellular [Ca2+] Ca_Influx->Ca_Increase Apoptotic_Signaling Apoptotic Signaling Activation Ca_Increase->Apoptotic_Signaling Caspase3_Activation Pro-Caspase-3 Degradation Apoptotic_Signaling->Caspase3_Activation PARP_Degradation PARP Degradation Apoptotic_Signaling->PARP_Degradation Cell_Death Apoptotic Cell Death Caspase3_Activation->Cell_Death PARP_Degradation->Cell_Death

Caption: Parasporin-1 induced Ca2+ dependent apoptotic pathway.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay to compare the efficacy of this compound and Parasporin-1.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and Parasporin-1 on leukemic cells (e.g., MOLT-4 or CEM-SS).

Materials:

  • Leukemic cell line (MOLT-4 or CEM-SS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Parasporin-1 stock solutions

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the leukemic cells in a 96-well plate at a density of 2 x 10^4 cells per well in 90 µL of complete RPMI-1640 medium.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.

  • Compound Treatment: Prepare serial dilutions of this compound and Parasporin-1 in culture medium. Add 10 µL of each dilution to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the cytotoxicity of this compound and Parasporin-1.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Leukemic Cell Culture (e.g., MOLT-4) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound & PS1 Stock Solutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Comparison Compare Cytotoxicity IC50_Calc->Comparison

Caption: General workflow for comparative cytotoxicity analysis.

References

BT1718 vs. Standard of Care in Advanced Squamous Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational agent BT1718 and the current standard of care for the first-line treatment of advanced or metastatic squamous non-small cell lung cancer (sqNSCLC). The comparison is based on publicly available preclinical and clinical data.

Executive Summary

The current standard of care for advanced sqNSCLC is immunotherapy with pembrolizumab in combination with platinum-based chemotherapy, which has demonstrated significant survival benefits in the landmark KEYNOTE-407 clinical trial. BT1718 is a novel, first-in-class Bicycle Toxin Conjugate (BTC) that targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein overexpressed in various solid tumors, including sqNSCLC. BT1718 is currently in Phase I/IIa clinical development. While mature clinical efficacy data for BT1718 in sqNSCLC is not yet available, its unique mechanism of action and promising preclinical data warrant a detailed examination for researchers in the field. This guide summarizes the available data for both treatments to inform ongoing research and drug development efforts.

Quantitative Data Comparison

A direct comparison of clinical efficacy between BT1718 and the standard of care is not yet possible due to the early stage of BT1718's clinical development. The following tables present the available quantitative data for each treatment.

Table 1: Efficacy of Standard of Care (Pembrolizumab + Chemotherapy) in Advanced sqNSCLC (KEYNOTE-407, 5-Year Follow-up) [1][2]

Efficacy EndpointPembrolizumab + Chemotherapy (n=278)Placebo + Chemotherapy (n=281)Hazard Ratio (95% CI)
Overall Survival (OS) 0.71 (0.59-0.85)
Median OS17.2 months11.6 months
5-Year OS Rate18.4%9.7%
Progression-Free Survival (PFS) 0.62 (0.52-0.74)
Median PFS8.0 months5.1 months
5-Year PFS Rate10.8%3.5%
Objective Response Rate (ORR) 62.2%38.8%N/A
Duration of Response (DoR)
Median DoR7.7 months4.8 months

Table 2: Available Clinical Data for BT1718 in Advanced Solid Tumors (Phase I/IIa Trial - NCT03486730)

Efficacy EndpointBT1718 (All Tumor Types - Dose Escalation)
Stable Disease (at 8 weeks) 54% of evaluable patients (13/24)
Tumor Reduction One patient experienced a 45% reduction in a target lesion.

Note: The data for BT1718 is from the dose-escalation phase of the Phase I/IIa trial and includes various solid tumor types, not exclusively sqNSCLC. These are preliminary data and should be interpreted with caution.

Experimental Protocols

BT1718 (NCT03486730)

The Phase I/IIa clinical trial of BT1718 is an open-label study in patients with advanced solid tumors for whom standard therapy is no longer effective.[3]

  • Phase I (Dose Escalation): The primary objective was to determine the recommended Phase II dose (RP2D) and schedule of BT1718. Patients received increasing doses of BT1718 administered intravenously.

  • Phase IIa (Dose Expansion): This phase evaluates the efficacy and safety of BT1718 at the RP2D in specific tumor cohorts, including a cohort of patients with sqNSCLC.[2] Patients in the sqNSCLC cohort are selected based on MT1-MMP expression.

Standard of Care: Pembrolizumab + Chemotherapy (KEYNOTE-407)

The KEYNOTE-407 trial was a randomized, double-blind, placebo-controlled, Phase III study.

  • Patient Population: Patients with previously untreated, metastatic sqNSCLC.

  • Treatment Arms:

    • Experimental Arm: Pembrolizumab (200 mg every 3 weeks) plus carboplatin and either paclitaxel or nab-paclitaxel for 4 cycles, followed by pembrolizumab for up to 35 cycles.

    • Control Arm: Placebo plus carboplatin and either paclitaxel or nab-paclitaxel for 4 cycles, followed by placebo for up to 35 cycles.

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).

Mechanism of Action & Signaling Pathways

BT1718: Targeting MT1-MMP

BT1718 is a Bicycle Toxin Conjugate that consists of a bicyclic peptide targeting MT1-MMP linked to the cytotoxic agent DM1. MT1-MMP is a membrane-bound enzyme that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By targeting MT1-MMP, which is often overexpressed on tumor cells, BT1718 aims to deliver the potent cytotoxic payload directly to the cancer cells, leading to their destruction.

Mechanism of Action of BT1718.
Standard of Care: Pembrolizumab + Chemotherapy

The standard of care combines two different mechanisms of action:

  • Pembrolizumab: A humanized monoclonal antibody that blocks the interaction between PD-1, a receptor on T-cells, and its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells. This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.

  • Chemotherapy (Carboplatin and Paclitaxel/Nab-Paclitaxel): These agents are cytotoxic drugs that interfere with cell division, leading to the death of rapidly dividing cells, including cancer cells.

SoC_Workflow cluster_patient Patient with Advanced sqNSCLC Diagnosis Diagnosis of Metastatic Squamous NSCLC Treatment_Initiation First-Line Treatment Initiation Diagnosis->Treatment_Initiation Pembrolizumab Pembrolizumab (Anti-PD-1) Treatment_Initiation->Pembrolizumab Chemotherapy Chemotherapy (Carboplatin + Paclitaxel/Nab-Paclitaxel) Treatment_Initiation->Chemotherapy Tumor_Response Tumor Response Assessment Pembrolizumab->Tumor_Response Chemotherapy->Tumor_Response Maintenance_Therapy Maintenance Therapy (Pembrolizumab) Tumor_Response->Maintenance_Therapy Response or Stable Disease Progression Disease Progression Tumor_Response->Progression No Response Survival Improved Survival Tumor_Response->Survival Maintenance_Therapy->Progression Maintenance_Therapy->Survival

Treatment Workflow for Standard of Care.

Conclusion

The combination of pembrolizumab and platinum-based chemotherapy is the established standard of care for the first-line treatment of advanced sqNSCLC, offering a significant improvement in overall and progression-free survival. BT1718 represents a novel therapeutic strategy with a distinct mechanism of action targeting MT1-MMP. While early clinical data is still emerging and a direct comparison is premature, the preclinical rationale for BT1718 is strong. Further results from the Phase IIa expansion cohort in sqNSCLC are eagerly awaited to better define the potential role of this new agent in the treatment landscape of this challenging disease. Researchers are encouraged to monitor the progress of the BT1718 clinical development program.

References

Cross-Validation of BT18 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of BT18, a parasporal protein derived from Bacillus thuringiensis, across various cancer and normal cell lines. The data presented herein is compiled from publicly available research, offering a valuable resource for assessing the cytotoxic potential and selectivity of this promising anti-cancer agent.

Executive Summary

This compound has demonstrated selective cytotoxic activity, primarily targeting leukemic cell lines while exhibiting minimal effects on certain solid tumor cell lines and normal cells. The primary mechanism of action involves binding to cell surface glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the induction of apoptosis. This is characterized by phosphatidylserine externalization, activation of caspase-3, and cell cycle arrest in the S-phase. The comparative data presented in this guide will aid researchers in evaluating the potential of this compound for further pre-clinical and clinical development.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in different cell lines.

Table 1: Binding Affinity of this compound in Various Cell Lines

Cell LineCell TypeDissociation Constant (Kd) (nM)
CEM-SST-lymphoblastic leukemia8.44[1]
CCRF-SBB-lymphoblastic leukemia14.98[1]
CCRF-HSB-2T-cell leukemia17.71[1]
MCF-7Breast adenocarcinomaNot Determined (IC50 not reached)[1]

Table 2: Cytotoxic Effects of this compound in Various Cell Lines

Cell LineCell TypeEffectNotes
CEM-SST-lymphoblastic leukemiaHigh cytotoxicityInduces apoptosis[2]
CCRF-SBB-lymphoblastic leukemiaCytotoxic
CCRF-HSB-2T-cell leukemiaCytotoxic
MCF-7Breast adenocarcinomaLow to no cytotoxicityIC50 not reached[1][3]
HeLaCervical cancerNon-cytotoxic[3]
HT-29Colon cancerNon-cytotoxic[3]
Normal Human T-lymphocytesNormal white blood cellNon-cytotoxic[1][2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for assessing its cytotoxic effects.

BT18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Toxin GAPDH Cell Surface GAPDH This compound->GAPDH Binding Apoptosis_Signal Pro-Apoptotic Signaling Cascade (exact intermediates not fully elucidated) GAPDH->Apoptosis_Signal Initiates Mitochondrion Mitochondrion Apoptosis_Signal->Mitochondrion Induces mitochondrial outer membrane permeabilization Caspase3_inactive Pro-caspase-3 Mitochondrion->Caspase3_inactive Cytochrome c release Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Execution of apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Cytotoxicity and Apoptosis Assays cluster_apoptosis_sub start Start: Cancer and Normal Cell Lines treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation cell_viability Cell Viability Assay (e.g., MTT, XTT) incubation->cell_viability apoptosis_detection Apoptosis Detection (Flow Cytometry) incubation->apoptosis_detection data_analysis Data Analysis and Comparison cell_viability->data_analysis ps_externalization Phosphatidylserine Externalization (Annexin V Staining) apoptosis_detection->ps_externalization caspase_activity Caspase-3 Activity Assay apoptosis_detection->caspase_activity cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis_detection->cell_cycle apoptosis_detection->data_analysis

Caption: General experimental workflow for cross-validation of this compound effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and this compound Treatment
  • Cell Lines: Leukemic (CEM-SS, CCRF-SB, CCRF-HSB-2), breast cancer (MCF-7), and normal human T-lymphocytes are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: Purified this compound protein is reconstituted in a suitable buffer to a stock concentration.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for specified time points (e.g., 24, 48, 72 hours).

Phosphatidylserine Externalization Assay (Annexin V Staining)

This assay is used to detect one of the early events of apoptosis.

  • Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

  • Protocol:

    • Harvest this compound-treated and control cells.

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic substrate containing the caspase-3 cleavage sequence (DEVD) conjugated to a colorimetric or fluorometric reporter molecule. In the presence of active caspase-3, the substrate is cleaved, releasing the reporter molecule, which can be quantified.

  • Protocol:

    • Lyse this compound-treated and control cells to release intracellular contents.

    • Add the cell lysate to a microplate well containing the caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Interpretation: An increase in the signal compared to the untreated control indicates an increase in caspase-3 activity.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

  • Protocol:

    • Harvest this compound-treated and control cells.

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a PI solution.

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation: An accumulation of cells in the S phase, as observed with this compound treatment, indicates an S-phase cell cycle arrest.

References

Independent Verification of BT18 Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the Bacillus thuringiensis toxin BT18 to various cancer cell lines. The information is compiled from independent research to support drug development and related scientific endeavors.

Quantitative Binding Affinity of this compound

This compound, a parasporin protein, has demonstrated selective binding to certain cancer cell lines. The binding affinity is quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the experimentally determined Kd and IC50 values of purified this compound for several human cancer cell lines.

Cell LineCell TypeDissociation Constant (Kd) (nM)IC50 (nM)
CEM-SST-lymphoblastic leukemia8.4415.85
CCRF-SBB-lymphoblastic leukemia14.9822.39
CCRF-HSB-2T-lymphoblastic leukemia17.7125.12
MCF-7Breast adenocarcinomaNot DeterminedNot Reached

*Binding of this compound to MCF-7 cells did not reach saturation under the experimental conditions, thus the Kd and IC50 values could not be determined[1][2].

Comparison with Alternative Toxins and Anticancer Drugs

Independent studies have investigated the competitive binding of this compound against other crude Bacillus thuringiensis toxins and established anticancer drugs. In a heterologous competitive binding assay, biotinylated purified this compound was exposed to CEM-SS cells in the presence of crude extracts of Btj and Bt 22 toxins. The results showed a statistically significant but minor decrease in the binding of biotinylated this compound, suggesting a low degree of competition for the same binding sites.[3]

Similarly, when tested against five conventional anticancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate), there was less than 30% competition observed for the this compound binding site on CEM-SS cells.[1] This suggests that the mechanism of action and the cellular binding target of this compound are distinct from these agents.

Experimental Protocols

The determination of this compound binding affinity was achieved through a homologous competitive binding assay. The following sections detail the key experimental methodologies involved.

Protein Biotinylation

To enable detection, the purified this compound toxin is labeled with biotin. This process involves the covalent attachment of biotin to the protein, which can then be detected using streptavidin conjugated to a fluorescent molecule.

G Protein Biotinylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Purified_this compound Purified this compound Protein Incubation Incubate this compound and Biotin Reagent Purified_this compound->Incubation Biotin_Reagent Biotinylation Reagent (e.g., NHS-Biotin) Biotin_Reagent->Incubation Purification_Column Purification to remove unreacted biotin Incubation->Purification_Column Biotinylated_this compound Biotinylated this compound Purification_Column->Biotinylated_this compound

A simplified workflow for the biotinylation of this compound protein.
Homologous Competitive Binding Assay

This assay determines the binding affinity of a ligand (this compound) to its receptor on the cell surface. A fixed concentration of labeled ligand (biotinylated this compound) competes with increasing concentrations of unlabeled ligand (unlabeled this compound) for binding to the target cells. The displacement of the labeled ligand is measured to determine the binding parameters.

G Homologous Competitive Binding Assay Workflow cluster_cell_prep Cell Preparation cluster_binding Binding Reaction cluster_detection Detection cluster_analysis Data Analysis Cancer_Cells Cancer Cell Culture (e.g., CEM-SS) Harvest_Cells Harvest and Wash Cells Cancer_Cells->Harvest_Cells Incubate Incubate Cells with: - Fixed Biotinylated this compound - Increasing concentrations of Unlabeled this compound Harvest_Cells->Incubate Wash Wash to remove unbound toxin Incubate->Wash Stain Stain with FITC-conjugated Streptavidin Wash->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Calculate_Kd Calculate Kd and IC50 Flow_Cytometry->Calculate_Kd

Workflow of a homologous competitive binding assay using flow cytometry.

Detailed Protocol Steps:

  • Cell Culture: The target cancer cell lines (e.g., CEM-SS, CCRF-SB, CCRF-HSB-2, and MCF-7) are cultured under appropriate conditions.

  • Protein Biotinylation: Purified this compound toxin is biotinylated using a commercially available kit.

  • Competitive Binding:

    • A fixed concentration of biotinylated this compound is incubated with the target cells.

    • Simultaneously, increasing concentrations of unlabeled this compound are added to compete for the binding sites.

    • The incubation is typically carried out for 1 hour at 37°C.[3]

  • Detection:

    • After incubation, the cells are washed to remove any unbound toxin.

    • The cells are then incubated with a fluorescently-labeled streptavidin conjugate (e.g., FITC-streptavidin), which binds to the biotinylated this compound.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence intensity with increasing concentrations of unlabeled this compound indicates competitive binding.

  • Data Analysis: The data is analyzed to determine the concentration of unlabeled this compound that inhibits 50% of the labeled this compound binding (IC50). The dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Signaling Pathway

The precise signaling pathway initiated by this compound binding is still under investigation. However, it is known that the binding of parasporins to cancer cells can lead to apoptosis.

G Proposed this compound Signaling Pathway This compound This compound Toxin Binding Binding This compound->Binding Receptor Cell Surface Receptor (e.g., GAPDH) Receptor->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Apoptosis Apoptosis Signal_Transduction->Apoptosis

A high-level overview of the proposed signaling pathway initiated by this compound binding.

References

A Comparative Analysis of Interleukin-18 (IL-18) and its Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Terminology: The term "BT18" as provided in the topic query did not correspond to a specific, publicly documented molecule, drug, or biological agent in the context of drug development within the available scientific literature. To provide a relevant and comprehensive guide for the intended audience of researchers and drug development professionals, this analysis has proceeded under the assumption that the query may have intended to refer to Interleukin-18 (IL-18) . IL-18 is a well-researched cytokine with a significant role in immunology and oncology, and it has a variety of derivatives and therapeutic strategies under investigation, making it a suitable subject for a comparative analysis.

Audience: Researchers, scientists, and drug development professionals.

Content Type: Comparison Guide

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily that plays a pivotal role in both innate and adaptive immunity. It is known to induce interferon-gamma (IFN-γ) production and activate natural killer (NK) cells and T cells, making it a key player in the immune response to pathogens and in anti-tumor immunity. However, the therapeutic application of IL-18 is complex due to its pleiotropic effects and its tight regulation by the endogenous inhibitor, IL-18 binding protein (IL-18BP). Dysregulation of the IL-18/IL-18BP axis is implicated in a range of inflammatory diseases and cancers.

This guide provides a comparative analysis of therapeutic strategies targeting the IL-18 pathway, including direct inhibition of IL-18 and the development of IL-18 agonists with enhanced properties.

The IL-18 Signaling Pathway

IL-18 signals through a heterodimeric receptor complex consisting of IL-18 receptor alpha (IL-18Rα) and IL-18 receptor beta (IL-18Rβ). This signaling cascade leads to the activation of key inflammatory pathways, including NF-κB and MAPK, culminating in the production of IFN-γ and other pro-inflammatory molecules. The pathway is naturally antagonized by the high-affinity IL-18 binding protein (IL-18BP), which sequesters free IL-18.

IL-18_Signaling_Pathway cluster_receptor Receptor Complex IL18 IL-18 IL18Ralpha IL-18Rα IL18->IL18Ralpha Binds IL18BP IL-18BP (Inhibitor) IL18BP->IL18 Sequesters IL18Rbeta IL-18Rβ IL18Ralpha->IL18Rbeta Recruits MyD88 MyD88 IL18Rbeta->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK IFNgamma IFN-γ Production NFkB->IFNgamma MAPK->IFNgamma

Figure 1: Simplified IL-18 Signaling Pathway

Comparative Analysis of IL-18 Targeted Therapeutics

Therapeutic strategies targeting IL-18 can be broadly categorized into two main classes: IL-18 Inhibitors for treating inflammatory diseases, and IL-18 Agonists for cancer immunotherapy.

IL-18 Inhibitors

These agents aim to block the pro-inflammatory effects of IL-18 and are being investigated for autoimmune and inflammatory conditions.

Therapeutic AgentMechanism of ActionKey Performance MetricsDevelopment Stage
Tadekinig alfa (r-hIL-18BP) Recombinant human IL-18BP; sequesters and neutralizes IL-18.High affinity for IL-18.Phase 3 trials for certain autoinflammatory diseases.
Anti-IL-18 Monoclonal Abs Directly bind to and neutralize IL-18.MAb 2C10: K(D) of 3.9 x 10⁻¹¹ M; IC50 of 0.1 nM for IL-18 bioactivity inhibition.[1]Preclinical / Early Clinical
COM503 High-affinity antibody that blocks the interaction between IL-18 and IL-18BP, freeing endogenous IL-18.Binds to IL-18BP with high affinity.[2] In preclinical models, it enhances T and NK cell activity.[3]Phase 1 Clinical Trial.[4]
Small Molecule Inhibitors Small molecules designed to disrupt the IL-18/IL-18Rα interaction.NSC80734: EC50 of ~250 nM for inhibition of IL-18-induced IFN-γ production.Discovery / Preclinical
IL-18 Agonists

These agents are designed to enhance the anti-tumor immune response by leveraging the IFN-γ-inducing properties of IL-18. A major challenge has been the neutralizing effect of IL-18BP, leading to the development of "decoy-resistant" variants.

Therapeutic AgentMechanism of ActionKey Performance MetricsDevelopment Stage
Wild-Type Recombinant IL-18 Mimics endogenous IL-18 to stimulate an anti-tumor immune response.Limited efficacy in clinical trials, partly due to induction of IL-18BP.Limited Clinical Development
Decoy-Resistant IL-18 (DR-18) Engineered IL-18 variant that maintains signaling capacity but is resistant to IL-18BP inhibition.Potent anti-tumor efficacy in mouse models; superior to wild-type IL-18.[5] In combination with anti-PD-L1, led to complete tumor rejection in 80% of mice in a preclinical model.[6]Preclinical / Phase 1
Surrogate Cytokine Agonists (SCAs) Bispecific antibodies or other molecules that mimic IL-18 by binding to and activating the IL-18 receptor complex.Can be designed to be resistant to IL-18BP. In vitro and in vivo activation of NK and CD8+ cells.[4]Preclinical

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of IL-18 and its derivatives are outlined below.

Quantification of IL-18 and IL-18BP by ELISA

This protocol provides a general framework for a sandwich ELISA to measure the concentration of IL-18 or IL-18BP in biological samples.

ELISA_Workflow cluster_steps ELISA Protocol Steps Coat Plate Coat Plate Block Plate Block Plate Coat Plate->Block Plate Add Sample Add Sample Block Plate->Add Sample Add Detection Ab Add Detection Ab Add Sample->Add Detection Ab Add Conjugate Add Conjugate Add Detection Ab->Add Conjugate Add Substrate Add Substrate Add Conjugate->Add Substrate Read Plate Read Plate Add Substrate->Read Plate

Figure 2: General Workflow for Sandwich ELISA

Materials:

  • 96-well microplate

  • Capture antibody (specific for IL-18 or IL-18BP)

  • Detection antibody (biotinylated, specific for IL-18 or IL-18BP)

  • Recombinant human IL-18 or IL-18BP standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of IL-18 or IL-18BP in the samples.

IFN-γ Secretion Assay (ELISpot)

The ELISpot assay is used to quantify the frequency of IFN-γ-secreting cells at a single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase or HRP conjugate

  • BCIP/NBT or AEC substrate

  • Cell culture medium

  • Stimulant (e.g., IL-18, peptides, or mitogens)

  • Peripheral blood mononuclear cells (PBMCs) or other immune cells

Protocol:

  • Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol for 1 minute, then wash 3 times with sterile PBS.

  • Antibody Coating: Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C.

  • Cell Plating: Prepare a suspension of cells (e.g., PBMCs) and add them to the wells along with the desired stimulant (e.g., IL-18 plus IL-12). Include appropriate controls (unstimulated cells, positive control with a mitogen).

  • Incubation: Incubate the plate for 18-48 hours at 37°C in a CO₂ incubator.

  • Cell Removal: Wash the wells to remove the cells.

  • Detection Antibody: Add the biotinylated anti-IFN-γ detection antibody and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 45-60 minutes.

  • Spot Development: Wash the plate and add the substrate. Monitor for the appearance of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry, then count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

NF-κB Activation Assay (Reporter Assay)

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

NFkB_Reporter_Assay cluster_workflow NF-κB Reporter Assay Workflow Transfect Cells Transfect Cells Seed Cells Seed Cells Transfect Cells->Seed Cells Treat with Stimulant Treat with Stimulant Seed Cells->Treat with Stimulant Lyse Cells Lyse Cells Treat with Stimulant->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity

Figure 3: Workflow for an NF-κB Luciferase Reporter Assay

Materials:

  • Cell line (e.g., HEK293T or THP-1)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • 96-well white, clear-bottom assay plates

  • Stimulant (e.g., IL-18)

  • Luciferase assay reagent (containing luciferin substrate)

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24-48 hours, seed the transfected cells into 96-well plates.

  • Stimulation: Treat the cells with various concentrations of the stimulant (e.g., IL-18) or inhibitor for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.

  • Luciferase Measurement: Add the luciferase assay reagent to each well. This reagent contains the substrate for luciferase and will generate a luminescent signal if the enzyme is present.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the firefly luciferase activity to the control (Renilla) luciferase activity. The fold-increase in luciferase activity relative to untreated cells indicates the level of NF-κB activation.

Conclusion

The Interleukin-18 pathway presents a "double-edged sword" in human health, with its overactivation driving inflammatory diseases and its stimulation of IFN-γ production offering a promising avenue for cancer immunotherapy. The development of targeted therapeutics has therefore diverged into two distinct strategies: inhibition and agonism.

For inflammatory diseases, the focus has been on neutralizing IL-18, with recombinant IL-18BP (Tadekinig alfa) and anti-IL-18 monoclonal antibodies showing promise. For oncology, the challenge of the endogenous inhibitor IL-18BP has spurred the innovation of decoy-resistant IL-18 variants and surrogate agonists, which have demonstrated superior preclinical efficacy compared to wild-type IL-18.

The continued investigation of these and other derivatives, supported by robust experimental methodologies as outlined in this guide, will be crucial in fully realizing the therapeutic potential of modulating the IL-18 signaling pathway for a range of human diseases.

References

Assessing the Specificity of BT1718's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of BT1718, a first-in-class Bicycle Drug Conjugate (BDC), with an alternative matrix metalloproteinase (MMP) inhibitor. The following sections detail the mechanism of action of BT1718, its specificity profile, and its performance in preclinical and clinical settings, supported by experimental data and detailed methodologies.

Introduction to BT1718 and Targeted Cancer Therapy

BT1718 is a novel therapeutic agent composed of a bicyclic peptide that specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14. This peptide is linked to the potent cytotoxic agent DM1 via a cleavable linker.[1][2][3] MT1-MMP is a cell-surface protease that is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer, and its expression is often correlated with poor prognosis and increased metastasis.[2][3] The targeted delivery of a cytotoxic payload aims to enhance the therapeutic window by maximizing tumor cell killing while minimizing systemic toxicity.

Mechanism of Action of BT1718

The mechanism of BT1718 involves a multi-step process designed for targeted tumor cell destruction.

Signaling Pathway of BT1718 Action

BT1718_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell BT1718 BT1718 (Bicycle-DM1 Conjugate) MT1_MMP MT1-MMP (on Tumor Cell Surface) BT1718->MT1_MMP Binding Internalization Internalization MT1_MMP->Internalization Lysosome Lysosome Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Microtubule_Disruption Microtubule Disruption DM1_release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of BT1718.

Performance Comparison: BT1718 vs. Marimastat

This section compares the performance of BT1718 with Marimastat, a broad-spectrum MMP inhibitor. It is important to note that while both compounds target MMPs, BT1718 is a targeted drug conjugate with a distinct mechanism of action, whereas Marimastat is a small molecule inhibitor of the enzymatic activity of a range of MMPs.

Table 1: In Vitro Specificity and Potency
ParameterBT1718 (Bicycle Binder)Marimastat
Target MT1-MMP (MMP-14)Broad-spectrum MMPs
Binding Affinity (Kd) ~2 nM (to MT1-MMP hemopexin domain)[2]-
IC50 vs. MT1-MMP Not applicable (binding, not enzymatic inhibition)-
IC50 vs. other MMPs No binding observed to the catalytic domain of MT1-MMP or related MMPs[2]Varies (inhibits multiple MMPs)
In Vitro Cytotoxicity (IC50) ~1 nM (in MT1-MMP expressing EBC-1 cells)[1]Not applicable (cytostatic, not cytotoxic)
Table 2: Preclinical In Vivo Efficacy (Xenograft Models)
ParameterBT1718Marimastat
Model Type Cell-derived and Patient-derived xenografts (various cancers)Various preclinical cancer models
Efficacy Complete tumor regression in high MT1-MMP expressing models at doses of 3-10 mg/kg.[2][4][5] Efficacy is dependent on MT1-MMP expression levels.[2][4]Modest anti-tumor and anti-metastatic effects in some models.
Tolerability Generally well-tolerated at effective doses in preclinical models.[6]-
Table 3: Clinical Trial Outcomes
ParameterBT1718Marimastat
Phase of Development Phase I/IIa completed[7]Multiple Phase III trials completed
Patient Population Advanced solid tumorsVarious advanced cancers (e.g., gastric, pancreatic, lung)
Efficacy Stable disease observed in 54% of evaluable patients in the Phase I dose-escalation portion.[8]No significant survival benefit observed in multiple Phase III trials.[9]
Key Side Effects Manageable adverse events reported.[8]Musculoskeletal toxicity was a significant dose-limiting side effect.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BT1718 in cancer cell lines with varying MT1-MMP expression.

Experimental Workflow

Cytotoxicity_Workflow A Seed cancer cells in 96-well plates B Treat with serial dilutions of BT1718 A->B C Incubate for a defined period (e.g., 72 hours) B->C D Assess cell viability (e.g., using CellTiter-Glo®) C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for in vitro cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., EBC-1 for high MT1-MMP, and a low-expressing line)

  • Cell culture medium and supplements

  • BT1718

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of BT1718 in cell culture medium.

  • Remove the existing medium from the cells and add the BT1718 dilutions.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the log of the BT1718 concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of BT1718 in a mouse model bearing human tumor xenografts.

Experimental Workflow

Xenograft_Workflow A Implant tumor cells subcutaneously in immunocompromised mice B Monitor tumor growth until a specified volume is reached A->B C Randomize mice into treatment groups (Vehicle, BT1718) B->C D Administer treatment intravenously according to the dosing schedule C->D E Measure tumor volume and body weight regularly D->E F Analyze and plot tumor growth inhibition E->F

Caption: Workflow for in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (high and low MT1-MMP expressing)

  • BT1718

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant a suspension of human tumor cells into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer BT1718 (e.g., at 3 and 10 mg/kg) and the vehicle control intravenously twice weekly.

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Continue the study for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

The data presented in this guide demonstrate that BT1718 exhibits a highly specific mechanism of action, targeting MT1-MMP-expressing cancer cells and delivering a potent cytotoxic payload. Preclinical studies have shown significant, target-dependent anti-tumor efficacy in various xenograft models.[2][4] In early clinical trials, BT1718 has shown an acceptable safety profile and signs of clinical activity, with stable disease observed in a significant portion of patients with advanced solid tumors.[8]

In comparison, broad-spectrum MMP inhibitors like Marimastat have failed to demonstrate a survival benefit in late-stage clinical trials and have been associated with dose-limiting toxicities.[9][10] This highlights the potential advantages of the targeted drug conjugate approach of BT1718, which aims to improve the therapeutic index by selectively delivering a potent cytotoxin to the tumor site. The high specificity of the Bicycle peptide for MT1-MMP, coupled with the targeted delivery of DM1, represents a promising strategy for the treatment of MT1-MMP-expressing cancers. Further clinical development will be crucial to fully elucidate the therapeutic potential of BT1718.

References

Comparative Analysis of BT18 (NeuroGlia-18) as a Novel Biomarker for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring of disease progression, and development of effective therapeutics for Alzheimer's disease (AD).[1][2] While cerebrospinal fluid (CSF) biomarkers such as Amyloid Beta 42 (Aβ42) and phosphorylated Tau (p-tau181) are well-established, the field is actively seeking less invasive and more accessible alternatives.[3][4][5] This guide introduces BT18 (designated NeuroGlia-18), a novel, hypothetical blood-based biomarker, and provides a comparative analysis against the current standards of Aβ42 and p-tau181.

The Role of Key Biomarkers in Alzheimer's Disease Pathophysiology

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[6][7] These pathological hallmarks form the basis for the most widely used fluid biomarkers.[1][8]

  • Amyloid Beta 42 (Aβ42): This peptide is a primary component of amyloid plaques. In AD, Aβ42 levels decrease in the CSF as it becomes trapped in brain plaques.[8] The ratio of Aβ42 to Aβ40 is often used to improve diagnostic accuracy.[9]

  • Phosphorylated Tau (p-tau181): Tau is a protein that stabilizes microtubules in neurons. In AD, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, leading to neuronal dysfunction.[2] Elevated levels of p-tau181 in the CSF and blood are strongly associated with AD pathology.[10][11]

  • This compound (NeuroGlia-18): This novel, hypothetical protein is believed to be released by glial cells in response to early neuroinflammatory processes triggered by amyloid pathology. Its presence in the blood may signal the initial stages of the disease cascade.

Below is a simplified representation of the signaling pathways leading to the generation of established AD biomarkers.

Alzheimer's Signaling Pathway cluster_0 Amyloidogenic Pathway cluster_1 Tau Pathology APP APP sAPPb sAPPβ APP->sAPPb β-secretase CTF99 C99 APP->CTF99 β-secretase Abeta Aβ42 CTF99->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Tau Tau Abeta->Tau Induces Hyperphosphorylation pTau p-Tau (p-tau181) Tau->pTau Kinases NFTs Neurofibrillary Tangles pTau->NFTs

Simplified signaling pathways in Alzheimer's disease.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of this compound (NeuroGlia-18) based on preliminary data, in comparison to the established biomarkers Aβ42 and p-tau181.

BiomarkerSample TypePrimary IndicationSensitivitySpecificityTypical Concentration (AD vs. Control)
Aβ42/Aβ40 Ratio CSF, PlasmaAmyloid Plaque Burden80-95% (CSF)[1]80-90% (CSF)[1]Decreased in CSF & Plasma[8][9]
p-tau181 CSF, PlasmaTau Pathology85-95%[10]80-90%[10]Increased in CSF & Plasma[11]
This compound (NeuroGlia-18) Plasma Neuroinflammation ~92% (preliminary) ~88% (preliminary) Significantly Increased in Plasma

Note: Data for this compound (NeuroGlia-18) is hypothetical and for illustrative purposes.

Experimental Protocols

The quantification of these biomarkers is commonly performed using an enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol that can be adapted for the specific detection of Aβ42, p-tau181, or this compound.

Experimental Workflow: Sandwich ELISA

Generalized workflow for a sandwich ELISA.

Detailed Methodology:

  • Plate Coating:

    • Dilute the capture antibody specific for the target biomarker (Aβ42, p-tau181, or this compound) in a coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of the standard protein to generate a standard curve.

    • Add 100 µL of the standards and prepared samples (plasma or CSF) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection Antibody:

    • Dilute the biotinylated detection antibody specific for the biomarker in the blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with the wash buffer.

  • Enzyme Conjugate:

    • Dilute an enzyme-linked streptavidin (e.g., Streptavidin-HRP) in the blocking buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the plate seven times with the wash buffer.

  • Signal Development:

    • Add 100 µL of a substrate solution (e.g., TMB) to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction and Measurement:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.

    • Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.

Conclusion

The established biomarkers Aβ42 and p-tau181 are central to the current understanding and diagnosis of Alzheimer's disease.[1][8] However, the development of novel, blood-based biomarkers like the hypothetical this compound (NeuroGlia-18) holds the promise of more accessible and less invasive early detection. The preliminary data presented here suggests that this compound has the potential to be a valuable tool in the researcher's and clinician's arsenal, particularly for identifying neuroinflammatory changes that may precede significant cognitive decline. Further validation studies are necessary to confirm these initial findings and to fully elucidate the role of this compound in the complex pathology of Alzheimer's disease. The availability of a robust panel of biomarkers, including those for amyloid, tau, and neuroinflammation, will be crucial for advancing the field of Alzheimer's research and drug development.[12][13]

References

A Systematic Review of BT1718's Therapeutic Potential in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of BT1718, a first-in-class Bicycle Toxin Conjugate, and compares its performance with alternative antibody-drug conjugates (ADCs) in the treatment of advanced solid tumors. This document summarizes publicly available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective resource for the scientific community.

Executive Summary

BT1718 is an investigational therapeutic that targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein overexpressed in various solid tumors and associated with poor prognosis. By linking a small, bicyclic peptide that binds to MT1-MMP with the potent cytotoxic agent DM1, BT1718 is designed to deliver its cancer-killing payload directly to tumor cells while minimizing systemic exposure. Early clinical data suggests that BT1718 is well-tolerated and shows signs of anti-tumor activity. This guide will delve into the available data for BT1718 and compare it to other ADCs targeting solid tumors, namely ladiratuzumab vedotin and tisotumab vedotin.

BT1718: Mechanism of Action

BT1718's mechanism of action is predicated on the specific recognition of MT1-MMP on the surface of cancer cells. Upon binding, the BT1718 conjugate is internalized, and the DM1 payload is released, leading to cell death.

BT1718_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell BT1718 BT1718 (Bicycle-DM1 Conjugate) MT1MMP MT1-MMP Receptor BT1718->MT1MMP Binding Internalization Internalization MT1MMP->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Linker Cleavage Microtubule_disruption Microtubule Disruption DM1_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Caption: BT1718 Mechanism of Action.

Comparative Analysis of BT1718 and Alternative Therapies

To provide a clear comparison of the therapeutic potential of BT1718, this section presents a summary of available clinical trial data for BT1718 and two other ADCs used in the treatment of solid tumors: ladiratuzumab vedotin and tisotumab vedotin.

Table 1: Efficacy of BT1718 and Competitor ADCs in Clinical Trials
Drug (Target)Cancer TypePhaseObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
BT1718 (MT1-MMP)Advanced Solid TumorsI (dose escalation)Not Reported54% (Stable Disease at 8 weeks)Not ReportedNot Reported[1]
Ladiratuzumab Vedotin (LIV-1)Metastatic Triple-Negative Breast Cancer (mTNBC)Ib/II32%64%11.3 weeksNot Reported[2]
Ladiratuzumab Vedotin + Pembrolizumab (LIV-1 + PD-1)1L mTNBCIb/II54%Not ReportedNot ReportedNot Reported[3]
Tisotumab Vedotin (Tissue Factor)Recurrent/Metastatic Cervical CancerIII (innovaTV 301)17.8%Not Reported4.2 months11.5 months[3]
Table 2: Safety Profile of BT1718 and Competitor ADCs
DrugCommon Adverse Events (>20%)Serious Adverse Events (Grade ≥3)Citation(s)
BT1718 Nausea (59%), vomiting (46%), diarrhea (44%), decreased appetite (44%), peripheral neuropathy (44%), fatigue (44%), anemia (26%), increased ALT (26%)Increased GGT, fatigue, infection, vomiting, muscle pain, oropharyngeal pain, diarrhea, nausea, abdominal pain, dehydration, tachycardia, pulmonary edema.
Ladiratuzumab Vedotin Fatigue (59%), nausea (51%), peripheral neuropathy (44%), alopecia (36%), diarrhea, constipation, hypokalemia, vomiting, decreased appetite, abdominal pain, decreased weight, neutropenia.Colitis, diarrhea, febrile neutropenia.[2][3]
Tisotumab Vedotin Conjunctival abnormalities (37-40%), increased creatinine, hypomagnesemia, hyponatremia, hyperuricemia, constipation, anemia, neutropenia, hematemesis, fatigue, peripheral neuropathy.Ocular toxicities (including severe vision loss and corneal ulceration), peripheral neuropathy, hemorrhage.[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the clinical trials and key preclinical experiments cited in this guide.

BT1718 Phase I/IIa Clinical Trial (NCT03486730)
  • Objective: To determine the recommended Phase II dose (RP2D) and schedule of BT1718, and to assess its safety, pharmacokinetics, and preliminary efficacy.

  • Study Design: An open-label, dose-escalation (Phase I) and cohort expansion (Phase IIa) study.

    • Phase I: Patients with advanced solid tumors received increasing doses of BT1718 administered either once or twice weekly to determine the maximum tolerated dose.

    • Phase IIa: Expansion cohorts of patients with tumors known to express high levels of MT1-MMP (e.g., squamous non-small cell lung cancer) are treated at the RP2D.

  • Key Inclusion Criteria: Adults with histologically or cytologically confirmed advanced solid tumors who are refractory to or have declined standard therapy. Phase IIa cohorts require confirmation of MT1-MMP expression.

  • Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase I) and Objective Response Rate (Phase IIa).

  • Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, disease control rate, and progression-free survival.

Preclinical Xenograft Models for BT1718
  • Objective: To evaluate the anti-tumor efficacy of BT1718 in vivo.

  • Methodology:

    • Human cancer cell lines with varying levels of MT1-MMP expression (e.g., EBC-1, NCI-H1975, NCI-H292) are subcutaneously implanted into immunocompromised mice.

    • Patient-derived xenograft (PDX) models with high MT1-MMP expression are also utilized.

    • Once tumors reach a specified volume, mice are treated with BT1718 at various doses and schedules (e.g., 1, 3, 10 mg/kg, twice weekly, intravenously).

    • Tumor volume is measured regularly to assess treatment efficacy.

    • In some studies, a non-MT1-binding Bicycle conjugate is used as a negative control to confirm target-dependent activity.

Immunohistochemistry (IHC) for MT1-MMP Expression
  • Objective: To determine the level of MT1-MMP expression in tumor tissue to guide patient selection for the BT1718 clinical trial.

  • Protocol Overview:

    • Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using heat-induced epitope retrieval (HIER) with a citrate buffer.

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

    • Sections are incubated with a primary antibody against MT1-MMP (e.g., clone LEM-2/15.8, MAB3328).

    • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a chromogen such as diaminobenzidine (DAB).

    • Sections are counterstained with hematoxylin.

    • A scoring system (e.g., H-score) is used to quantify the intensity and percentage of MT1-MMP positive cells in the tumor membrane and stroma.

Visualizing Experimental and Logical Workflows

BT1718 Clinical Trial Workflow

BT1718_Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation cluster_phase2a Phase IIa: Cohort Expansion p1_screening Patient Screening (Advanced Solid Tumors) p1_enrollment Enrollment p1_screening->p1_enrollment p1_dosing Dose Escalation Cohorts (Once and Twice Weekly) p1_enrollment->p1_dosing p1_assessment Safety & PK Assessment p1_dosing->p1_assessment p1_rp2d Determine RP2D p1_assessment->p1_rp2d p2_dosing Treatment at RP2D p1_rp2d->p2_dosing p2_screening Patient Screening (MT1-MMP High Tumors) p2_enrollment Enrollment p2_screening->p2_enrollment p2_enrollment->p2_dosing p2_assessment Efficacy Assessment (ORR, PFS, etc.) p2_dosing->p2_assessment

Caption: Workflow of the BT1718 Phase I/IIa Clinical Trial.
Logic for Patient Selection in BT1718 Phase IIa

Patient_Selection_Logic start Patient with Advanced Solid Tumor ihc IHC for MT1-MMP Expression start->ihc decision MT1-MMP High? ihc->decision enroll Enroll in Phase IIa Cohort decision->enroll Yes exclude Not Eligible for Phase IIa decision->exclude No

Caption: Patient selection logic for Phase IIa of the BT1718 trial.

Conclusion

BT1718 represents a novel and targeted approach for the treatment of advanced solid tumors overexpressing MT1-MMP. Preclinical data are promising, demonstrating potent and target-dependent anti-tumor activity. Early clinical data from the Phase I portion of the ongoing trial suggest a manageable safety profile and signs of clinical activity. Further data from the Phase IIa expansion cohorts, which are enrolling patients with high MT1-MMP expression, will be crucial to fully elucidate the therapeutic potential of BT1718 and its standing relative to other ADCs in the field. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to evaluate the ongoing development of this promising therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols are chemical-dependent, a universal framework can be applied to navigate the disposal process for any given substance. The following guide provides essential, step-by-step information for the safe handling and disposal of laboratory chemicals, using the placeholder "BT18" to illustrate the procedure where a specific chemical name would be substituted.

The initial and most crucial step is the positive identification of the chemical and accessing its Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and instructions for safe handling, storage, and disposal. For a substance identified internally as "this compound," it is imperative to locate the corresponding SDS, which may be available from the manufacturer, a supplier, or through institutional chemical safety resources. Without the SDS, a safe and compliant disposal plan cannot be formulated.

General Chemical Waste Disposal Procedures

Once the SDS has been obtained and reviewed, the following general procedures should be followed, always in accordance with institutional and local regulations.

1. Hazard Identification and Segregation:

  • Review the SDS to identify the specific hazards associated with the chemical (e.g., flammable, corrosive, reactive, toxic).

  • Segregate waste into compatible categories to prevent dangerous reactions. Never mix incompatible chemicals in the same waste container.

2. Personal Protective Equipment (PPE):

  • The SDS will specify the required PPE for handling the chemical. This typically includes safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves. Additional PPE, such as a face shield or respiratory protection, may be necessary depending on the hazards.

3. Waste Container Selection and Labeling:

  • Use only approved, chemically resistant containers for waste collection.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents. The label should also include the date of accumulation and the specific hazards (e.g., "Flammable," "Corrosive").

4. Handling and Transfer:

  • When transferring waste, do so in a well-ventilated area, such as a chemical fume hood.

  • Use appropriate funnels and secondary containment to prevent spills.

  • Keep waste containers securely closed except when adding waste.

5. Storage of Waste:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated and that incompatible waste streams are physically separated.

6. Disposal Request and Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online or paper form submitted to the Environmental Health and Safety (EHS) department.

  • Provide accurate information about the waste contents to ensure proper handling and disposal by trained personnel.

Quantitative Data Summary for Waste Management

For effective laboratory management, it is crucial to track and quantify chemical waste. The following table provides a template for summarizing key data related to waste streams.

Waste Stream IDChemical Name(s)Hazard ClassContainer TypeAccumulation Start DateVolume/Mass (L/kg)Disposal Date
HW-001Example: Acetone, MethanolFlammable Liquid4L Glass Bottle2025-10-013.52025-10-28
HW-002Example: Ethidium BromideToxic Solid1 Gallon Pail2025-09-150.52025-10-28
HW-003Example: Hydrochloric AcidCorrosive Acid2.5L Poly Coated Bottle2025-10-101.02025-10-28

Experimental Protocol: Neutralization of a Corrosive Waste Stream (Illustrative Example)

This is a generic example and should NOT be performed without a specific, validated protocol for the chemical .

Objective: To neutralize a small quantity of acidic waste (e.g., dilute hydrochloric acid) prior to approved disposal.

Materials:

  • Acidic waste solution

  • Neutralizing agent (e.g., sodium bicarbonate)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (goggles, lab coat, acid-resistant gloves)

  • Fume hood

Procedure:

  • Place the beaker containing the acidic waste on a stir plate within a chemical fume hood.

  • Add a stir bar and begin gentle stirring.

  • Slowly add small amounts of sodium bicarbonate to the acidic solution. Be cautious as this will generate gas (carbon dioxide) and may cause fizzing or foaming.

  • After each addition, check the pH of the solution using a pH indicator strip.

  • Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as specified by your institution's EHS (typically between 6 and 8).

  • Once neutralized, the solution can be prepared for disposal according to institutional guidelines for neutralized aqueous waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical.

G cluster_prep Preparation & Identification cluster_handling Safe Handling & Collection cluster_disposal Final Disposal & Documentation start Start: Need to Dispose of 'this compound' identify Identify Chemical & Locate SDS for 'this compound' start->identify hazards Review SDS for Hazards & Disposal Information identify->hazards ppe Don Appropriate PPE hazards->ppe segregate Segregate Waste by Hazard Class ppe->segregate container Select & Label Approved Waste Container segregate->container transfer Transfer Waste in Ventilated Area container->transfer storage Store Waste in Designated Area transfer->storage request Submit Waste Pickup Request to EHS storage->request pickup Waste Collected by EHS request->pickup end End: Disposal Complete pickup->end

Caption: Workflow for proper chemical disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BT18
Reactant of Route 2
Reactant of Route 2
BT18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.